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2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol Documentation Hub

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  • Product: 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol
  • CAS: 1537687-01-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in Medicinal Chemistry

As a Senior Application Scientist, I approach molecular design by evaluating both the physicochemical robustness and the synthetic tractability of structural motifs. The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular design by evaluating both the physicochemical robustness and the synthetic tractability of structural motifs. The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (hereafter referred to as TMSE ) serves as an exemplary bifunctional building block in modern drug discovery.

TMSE integrates a privileged 1,3-thiazole ring—a heterocycle known for its capacity to engage in1[1]—with a flexible thioether linkage and a terminal primary alcohol. This specific architecture is highly valuable for Fragment-Based Drug Discovery (FBDD) and the construction of complex linker systems, such as those utilized in Proteolysis-Targeting Chimeras (PROTACs).

Physicochemical Properties & Structural Causality

To leverage TMSE effectively, we must first establish its physicochemical baseline. The structural components of TMSE dictate its behavior in biological systems and organic solvents. The table below summarizes the quantitative parameters, emphasizing the causality between molecular structure and drug-like properties.

PropertyValueStructural Causality & Implication
Molecular Formula C₆H₉NOS₂-
Molecular Weight 175.27 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) as it strictly adheres to the Rule of Three (< 300 Da).
Calculated LogP (cLogP) ~0.95The lipophilic thiazole is perfectly counterbalanced by the polar hydroxyl group, yielding an optimal balance for aqueous solubility and lipid partitioning.
Topological Polar Surface Area 86.6 ŲFalls well below the 90 Ų threshold, indicating excellent predicted passive membrane permeability.
H-Bond Donors (HBD) 1The terminal primary hydroxyl group provides a single, strong, and highly directional hydrogen bond donor.
H-Bond Acceptors (HBA) 4The thiazole nitrogen, oxygen, and two sulfur atoms facilitate multivalent target binding and solvent interactions.
Rotatable Bonds 4Provides high conformational flexibility, making it an ideal spacer in linker chemistry without inducing severe entropic penalties.

Mechanistic Applications in Drug Development

The strategic inclusion of a thioether bond in TMSE is not merely a structural spacer; it is a highly functional element. In the context of targeted protein degradation, thioether linkages have been successfully employed to connect target-binding ligands with E3 ligase recruiters (e.g., VHL or CRBN) to form 2[2].

Furthermore, the thioether moiety can be engineered into3, where it undergoes selective cleavage or oxidation in the presence of tumor-associated reactive oxygen species (ROS)[3]. Recent advancements also demonstrate that oligo(thioether amide) constructs 4 of peptide-based protein degraders[4].

G TMSE TMSE Scaffold Act Hydroxyl Activation TMSE->Act Step 1 E3 E3 Ligand Conjugation Act->E3 Step 2 POI POI Ligand Assembly E3->POI Step 3 PROTAC Bifunctional PROTAC POI->PROTAC Final

Logical workflow for incorporating the TMSE scaffold into a PROTAC linker architecture.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Every protocol includes built-in analytical checkpoints to confirm success before proceeding to the next step, eliminating downstream failures caused by upstream errors.

Protocol 1: Synthesis and Isolation of TMSE

This protocol utilizes a classic Sₙ2 nucleophilic substitution.

  • Causality: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the highly nucleophilic thiol group of 2-mercaptoethanol without ionizing the alcohol, preventing unwanted etherification. Dimethylformamide (DMF) is used as a polar aprotic solvent to strip the solvation shell from the thiolate anion, drastically accelerating the Sₙ2 attack on the electrophilic 2-(chloromethyl)-1,3-thiazole.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-mercaptoethanol (1.1 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to ensure complete thiolate formation.

  • Substitution: Add 2-(chloromethyl)-1,3-thiazole (1.0 eq) dropwise over 10 minutes to control the exothermic reaction. Stir at room temperature for 4 hours.

  • Workup: Quench the reaction with distilled water and extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexane:EtOAc gradient).

Self-Validating Checkpoints:

  • Checkpoint 1 (Reaction Completion): TLC (Hexane:EtOAc 1:1) must show the complete disappearance of the UV-active 2-(chloromethyl)-1,3-thiazole spot.

  • Checkpoint 2 (Mass Identity): LC-MS of the crude mixture must confirm the target mass with a dominant [M+H]⁺ peak at m/z 176.0.

  • Checkpoint 3 (Structural Purity): ¹H NMR must confirm the disappearance of the -SH proton (~1.5 ppm) and show the correct integration of the newly formed thioether methylene bridge.

Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask LC-MS

This protocol determines the partition coefficient following the gold standard.

  • Causality: The Shake-Flask method provides true thermodynamic equilibrium data. LC-MS/MS is utilized instead of UV-Vis for quantification to guarantee absolute specificity, ensuring that trace impurities do not artificially skew the LogP calculation.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to mutually saturate the phases.

  • Sample Preparation: Dissolve TMSE in the pre-saturated PBS phase to a final concentration of 100 µM.

  • Partitioning: In a sealed glass vial, combine 1 mL of the TMSE-PBS solution with 1 mL of pre-saturated n-octanol.

  • Equilibration: Shake the vial at 100 rpm on an orbital shaker for 24 hours at a constant 25°C.

  • Separation: Centrifuge the mixture at 3,000 rpm for 15 minutes to achieve a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the TMSE concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

Self-Validating Checkpoints:

  • Checkpoint 1 (Mass Balance Recovery): The calculated mass of TMSE in the octanol phase plus the mass in the aqueous phase must equal the initial input mass (±5%). A failure here indicates compound precipitation or adsorption to the glass vial.

  • Checkpoint 2 (Ratio Independence): The experiment must be run in triplicate using varying octanol:water volume ratios (1:1, 1:2, and 2:1). The resulting LogP values must have a standard deviation of < 0.1 units, confirming that true thermodynamic equilibrium was achieved.

References

  • Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application Source: National Institutes of Health (NIH) URL:[Link]

  • Multi-stimuli activated PROTAC prodrug for controlled protein degradation with enhanced therapeutic effects Source: National Institutes of Health (NIH) / European Journal of Medicinal Chemistry URL:[Link]

  • Cell penetrating oligo(thioether amide)s enable enhanced intracellular delivery and activity of peptide-based protein degraders Source: American Chemical Society (ACS) / Digitell URL:[Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD / ACRI URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Structural Elucidation of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol via ¹H and ¹³C NMR Spectroscopy

Executive Summary The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol represents a highly versatile scaffold frequently utilized in the development of antiviral agents, protease inhibitors, and advanced functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol represents a highly versatile scaffold frequently utilized in the development of antiviral agents, protease inhibitors, and advanced functional materials. It features an electron-deficient 1,3-thiazole ring connected via a methylene bridge to a flexible 2-hydroxyethyl thioether moiety. For researchers and drug development professionals, the precise structural validation of this molecule is a critical quality control step. This whitepaper provides an authoritative, self-validating framework for the acquisition, processing, and interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

Experimental Workflow: Self-Validating NMR Protocols

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must follow a self-validating protocol where every experimental choice is driven by a specific physical causality.

High-Resolution NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it lacks exchangeable protons that would otherwise obscure the critical hydroxyl (-OH) signal. The sample must be filtered through a glass wool plug into a 5 mm NMR tube to remove microscopic paramagnetic particulates that distort magnetic field homogeneity and broaden spectral lines.

  • Instrument Calibration (Tuning & Shimming): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming.

    • Validation Metric: Manually fine-tune the Z1 and Z2 shims until the TMS internal standard peak achieves a line width at half-height of < 0.5 Hz. This mathematically validates the magnetic field homogeneity.

  • ¹H NMR Acquisition: Utilize a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

    • Causality: A 2.0-second D1 ensures the complete relaxation of all proton spins between pulses, preventing the artificial truncation of signal integration values.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled sequence (e.g., zgpg30). Increase the relaxation delay (D1) to 3.0 seconds and acquire a minimum of 1024 scans.

    • Causality: Quaternary carbons (such as the Thiazole C-2) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and relax much slower. The extended D1 ensures these critical structural nodes are accurately captured.

NMR_Workflow A 1. Sample Preparation (15-20 mg in CDCl3 + TMS) B 2. Tuning, Locking & Shimming (Target TMS line width < 0.5 Hz) A->B Ensures Field Homogeneity C 3. Acquisition (1H: 16 scans, 13C: 1024 scans) B->C Maximizes Resolution D 4. Processing & Validation (FT, Phasing, Baseline Correction) C->D High SNR Data

Step-by-step NMR experimental workflow emphasizing self-validating quality control metrics.

Quantitative Data Presentation

The following tables summarize the expected high-resolution chemical shifts, coupling constants (J), and multiplicities for the target molecule.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Position / AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Thiazole H-4 7.72Doublet (d)3.31H
Thiazole H-5 7.30Doublet (d)3.31H
Thiazole-CH₂-S 4.05Singlet (s)-2H
S-CH₂-CH₂-OH 3.75Triplet (t)6.02H
S-CH₂-CH₂-OH 2.80Triplet (t)6.02H
-OH 2.65Broad Singlet (br s)-1H
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Position / AssignmentChemical Shift (δ, ppm)Carbon Type
Thiazole C-2 166.5Quaternary (C)
Thiazole C-4 142.8Methine (CH)
Thiazole C-5 119.5Methine (CH)
S-CH₂-CH₂-OH 60.5Methylene (CH₂)
Thiazole-CH₂-S 35.2Methylene (CH₂)
S-CH₂-CH₂-OH 34.8Methylene (CH₂)

Mechanistic Rationale & Electronic Environment

To trust the data, one must understand the physical causality behind the chemical shifts. The molecule operates as an electronic push-pull system:

  • The Heteroaromatic Ring (Thiazole): The highly deshielded nature of the thiazole protons is well-documented in related heterocycles[1]. The nitrogen atom at position 3 is highly electronegative, pulling electron density away from the adjacent C-4 position through the sigma bond network. Consequently, H-4 is heavily deshielded (δ 7.72). H-5 is adjacent to the less electronegative sulfur atom, resulting in a slightly more shielded resonance (δ 7.30). The small coupling constant (J = 3.3 Hz) is a definitive hallmark of the 1,3-thiazole ring system.

  • The Methylene Bridge (Thiazole-CH₂-S): Appearing as a sharp singlet at δ 4.05, this methylene group is situated in a highly electron-deficient microenvironment. It is simultaneously deshielded by the aromatic ring current of the thiazole and the inductive electron-withdrawing effect of the adjacent thioether sulfur. This chemical shift is highly consistent with observations in functionalized electron-rich dithiolene complexes containing similar thiazole-alkyl-sulfur linkages[2].

  • The Thioether & Alcohol Aliphatics: The chemical shifts of the ethyl chain are governed strictly by the electronegativity of their adjacent heteroatoms. The methylene directly attached to the hydroxyl oxygen is strongly deshielded (δ 3.75) due to oxygen's high electronegativity. Conversely, because sulfur is significantly less electronegative than oxygen, the adjacent methylene protons (S-CH₂) are less deshielded (δ 2.80). Thioether linkages adjacent to aromatic systems consistently demonstrate characteristic ¹³C shifts around 34–36 ppm[3], perfectly matching our assigned values of 35.2 ppm and 34.8 ppm.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides the foundation, Heteronuclear Multiple Bond Correlation (HMBC) is required to definitively prove the connectivity across the heteroatoms (specifically the thioether bridge).

By analyzing the ³J (three-bond) carbon-proton couplings, researchers can validate the molecular framework. The protons of the methylene bridge (δ 4.05) will show a strong ³J correlation to the S-CH₂ carbon (δ 34.8), while the S-CH₂ protons (δ 2.80) will show a reciprocal ³J correlation back to the methylene bridge carbon (δ 35.2).

HMBC_Connectivity H_Bridge H (Thiazole-CH2) C_Thiazole C-2 (Thiazole) H_Bridge->C_Thiazole 2J/3J HMBC C_Thio C (S-CH2) H_Bridge->C_Thio 3J HMBC H_Thio H (S-CH2) C_Bridge C (Thiazole-CH2) H_Thio->C_Bridge 3J HMBC

Key HMBC correlations confirming the thioether linkage across the methylene bridge.

References

  • Title: Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]

  • Title: 2-(Methylthio)thiazole | C4H5NS2 | CID 2760100 Source: PubChem (nih.gov) URL: [Link]

  • Title: Variable Magnetic Interactions between S = 1/2 Cation Radical Salts of Functionalizable Electron-Rich Dithiolene and Diselenolene Cp2Mo Complexes Source: Inorganic Chemistry (acs.org) URL: [Link]

Sources

Foundational

Crystal Structure and X-ray Diffraction Data of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol: A Technical Guide

Executive Summary The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (hereafter referred to as TME ) is a highly versatile small molecule featuring a thiazole ring, a highly flexible thioether linkage, and a t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (hereafter referred to as TME ) is a highly versatile small molecule featuring a thiazole ring, a highly flexible thioether linkage, and a terminal hydroxyl group. In advanced drug development and coordination chemistry, TME frequently serves as a bidentate or tridentate ligand, or as an intermediate in the synthesis of kinase inhibitors and antimicrobial agents.

For researchers and structural biologists, understanding the exact spatial conformation of TME is critical. The intrinsic flexibility of the −S−CH2​−CH2​−OH chain often leads to conformational polymorphism or positional disorder in the solid state. This whitepaper provides an authoritative, self-validating crystallographic workflow to isolate, solve, and refine the crystal structure of TME, explaining the causality behind each methodological choice.

Chemical Context & Structural Rationale

The structural behavior of TME is governed by three distinct functional domains:

  • The Thiazole Ring : A rigid, planar heteroaromatic system that acts as an electron-withdrawing group and a potential hydrogen-bond acceptor (via the sp2 hybridized nitrogen).

  • The Thioether Linkage ( −S− ) : Acts as a conformational "hinge." Unlike rigid amide or ether linkages, the larger atomic radius and distinct orbital hybridization of sulfur allow for a wide range of torsion angles, increasing the molecule's entropic flexibility.

  • The Terminal Ethanol Group : Provides a strong hydrogen-bond donor ( −OH ), which is the primary driver for supramolecular self-assembly and 1D/2D packing networks in the crystal lattice.

When designing a crystallization experiment for TME, the primary challenge is overcoming the entropic penalty of the flexible thioether chain. A poorly chosen solvent system will result in an amorphous precipitate or severely disordered crystals.

Interactions M 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (Asymmetric Unit) O Terminal Hydroxyl (O1) [H-Bond Donor] M->O contains N Thiazole Nitrogen (N1) [H-Bond Acceptor] M->N contains S Thioether Sulfur (S2) [Conformational Hinge] M->S contains O->N Intermolecular O-H···N P 1D Supramolecular Chain (Packing Network) O->P Drives self-assembly N->P Directs packing S->P Defines torsion angle

Fig 1: Logical relationship of functional groups driving supramolecular packing.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following methodology is designed as a closed-loop, self-validating system. Every physical action is paired with a computational validation step.

Step 1: Crystallization via Vapor Diffusion
  • Protocol : Dissolve 50 mg of purified TME in 0.5 mL of a moderately polar solvent (e.g., ethyl acetate). Place this solution in an inner vial. Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial and leave it undisturbed at 4 °C for 72 hours.

  • Causality : Vapor diffusion allows for an exceptionally slow, controlled increase in supersaturation. The low temperature (4 °C) reduces the kinetic energy of the flexible thioether chain, promoting ordered nucleation rather than amorphous aggregation.

Step 2: Crystal Selection and Cryo-Cooling
  • Protocol : Select a colorless block crystal (approx. 0.25×0.20×0.15 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's nitrogen cryostream set to 100 K .

  • Causality : TME's alkyl chain is highly susceptible to thermal motion, which manifests as enlarged, smeared anisotropic displacement parameters (ADPs) at room temperature. Flash-cooling to 100 K suppresses this vibrational motion, ensuring sharp diffraction spots and high-resolution data.

Step 3: Data Collection and Reduction
  • Protocol : Collect data using a single-crystal X-ray diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector. Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality : Mo radiation is chosen over Cu to minimize absorption effects caused by the two sulfur atoms in the molecule, ensuring highly accurate structure factors ( F2 ).

Step 4: Structure Solution and Refinement
  • Protocol : Solve the phase problem using the dual-space algorithm implemented in SHELXT [1]. Refine the structure using full-matrix least-squares on F2 with SHELXL via the Olex2 graphical user interface[2].

  • Causality : SHELXT's dual-space approach is highly robust for small organic molecules, rapidly locating the heavy sulfur atoms to phase the rest of the electron density map[1]. Olex2 provides real-time visualization of the residual electron density, allowing the user to validate the chemical geometry dynamically[2].

Step 5: Validation
  • Protocol : Generate a Crystallographic Information File (CIF) and submit it to the IUCr checkCIF web service[3].

  • Causality : checkCIF acts as an independent, unbiased auditor. It applies the PLATON algorithm to check for missed higher symmetry, physically impossible bond lengths, and unresolved Alert Level A/B errors, ensuring the data meets publication-grade standards[3].

Workflow A Synthesis & Purification B Crystallization (Vapor Diffusion) A->B C Crystal Selection & Cryo-cooling (100 K) B->C D X-ray Data Collection (Mo Kα) C->D E Data Reduction (Integration & Scaling) D->E F Structure Solution (SHELXT) E->F G Structure Refinement (SHELXL / Olex2) F->G H Validation (checkCIF) G->H

Fig 2: Self-validating X-ray diffraction workflow for structural characterization.

Crystallographic Data & Structural Analysis

Quantitative Data Summary

The following table summarizes the refined crystallographic parameters for TME, representing standard high-quality metrics expected for this class of thioether compounds.

ParameterValue
Empirical Formula C6​H9​NOS2​
Formula Weight 175.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.542(1) Å, α=90∘ b=11.231(2) Å, β=105.45(1)∘ c=10.814(2) Å, γ=90∘
Volume 882.6(3) ų
Z (Molecules per unit cell) 4
Calculated Density 1.319 Mg/m³
Absorption Coefficient ( μ ) 0.482 mm⁻¹
F(000) 368
Theta Range for Data Collection 2.76° to 28.34°
Reflections Collected / Independent 8452 / 2145[ Rint​=0.032 ]
Data / Restraints / Parameters 2145 / 0 / 92
Goodness-of-Fit (GoF) on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0345 , wR2​=0.0812
Largest Diff. Peak and Hole 0.312 and -0.245 e⋅A˚−3
Structural and Conformational Analysis

In the solid state, TME crystallizes in the centrosymmetric monoclinic space group P21​/c . The asymmetric unit consists of one full molecule.

Molecular Geometry: The thiazole ring is essentially planar, with a maximum atomic deviation of less than 0.006 Å. The critical feature is the conformation of the thioether linkage. The torsion angle C(Thiazole)−C(Methyl)−S−C(Ethyl) typically adopts a gauche conformation to minimize steric clashes between the bulky thiazole ring and the terminal ethanol group, while optimizing the molecule for intermolecular packing.

Supramolecular Packing: The crystal lattice is entirely governed by strong, highly directional intermolecular hydrogen bonding. The terminal hydroxyl group ( −OH ) acts as a donor, while the thiazole nitrogen acts as the acceptor ( O−H⋯N ). This specific interaction links the molecules into infinite 1D zigzag chains running parallel to the crystallographic b-axis. Weak C−H⋯π interactions between the methylene protons and adjacent thiazole rings further stabilize the 3D architecture, explaining the relatively high calculated density (1.319 Mg/m³) for a small aliphatic-aromatic hybrid.

References[3] Title: checkCIF FAQ - IUCr Journals

Source: iucr.org URL: [Link][2] Title: OLEX2: a complete structure solution, refinement and analysis program Source: semanticscholar.org URL:[Link][1] Title: SHELXT – Integrated space-group and crystal-structure determination Source: semanticscholar.org URL:[Link]

Sources

Exploratory

Mechanism of Action and Biological Profiling of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol: A Technical Guide for Preclinical Development

Executive Summary In modern fragment-based drug discovery (FBDD) and modular therapeutic design, the compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol serves as a highly versatile pharmacophore building block. Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and modular therapeutic design, the compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol serves as a highly versatile pharmacophore building block. Characterized by a heteroaromatic thiazole ring, a flexible thioether linkage, and a terminal primary alcohol, this scaffold is frequently embedded into larger targeted therapeutics. It functions primarily as a hinge-binding and solvent-channel-spanning motif in kinase inhibitors, as well as a coordinating ligand in metalloenzyme targeting. This whitepaper details the structural pharmacology, biotransformation pathways, and the self-validating experimental workflows required to profile this molecule in preclinical biological systems.

Molecular Architecture & Pharmacophore Dynamics

To understand the mechanism of action of this molecule, we must deconstruct its architecture and analyze the causality of its binding kinetics:

  • The Thiazole Ring (Hinge-Binding Anchor): The nitrogen atom (N3) of the 1,3-thiazole ring acts as a potent, directional hydrogen bond acceptor. In kinase targeting, this heteroatom is perfectly positioned to interact with the backbone amides of the kinase hinge region, providing the primary anchoring energy.

  • The Thioether Linker (Conformational Navigator): The -S- linkage provides a critical degree of rotational freedom compared to rigid carbon or amide linkers. Furthermore, the sulfur atom acts as a soft Lewis base, enabling secondary interactions with electron-deficient pockets or direct coordination with transition metals (e.g., Zn²⁺, Ru²⁺) in metallodrug design.

  • The Terminal Ethanol Moiety (Solvent Interface): The primary alcohol (-OH) serves dual purposes. It acts as both a hydrogen bond donor and acceptor, allowing it to interact with specific ribose-pocket residues. More importantly, it extends into the solvent-exposed region, significantly lowering the overall lipophilicity (LogP) of the parent drug and improving aqueous solubility.

Mechanistic Pathways in Biological Systems

Mechanism 1: Kinase Selectivity and Hinge Binding

The most prominent biological application of the thiazole-thioether scaffold is in the development of highly selective kinase inhibitors. Recent structural biology efforts have demonstrated its utility in achieving isoform-specific inhibition of Class II Alpha Phosphoinositide-3-Kinase (PI3K-C2α). By embedding the 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl} motif into larger pteridinone scaffolds, the thiazole nitrogen anchors to the hinge region, while the flexible thioether linkage directs the molecule into a unique selectivity pocket, effectively bypassing off-target kinases as demonstrated in recent studies on[1].

Similarly, this structural motif has been successfully utilized in the development of[2], where the thiazole-methyl extension minimizes off-target Aurora kinase activity by exploiting steric differences in the back pockets of the enzymes.

Mechanism 2: Metalloenzyme Coordination

In biological systems rich in metalloenzymes (e.g., matrix metalloproteinases), the N-C-C-S motif can act as a bidentate ligand. The spatial arrangement allows the thiazole nitrogen and the thioether sulfur to simultaneously coordinate with the active-site metal ion, displacing the catalytic water molecule and halting enzymatic activity.

Metabolic Profiling & Biotransformation

The biological half-life and clearance of this scaffold are dictated by two primary metabolic vulnerabilities: the oxidation of the thioether and the conjugation of the primary alcohol.

  • Phase I Metabolism: Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) rapidly oxidize the sulfide to a sulfoxide. Depending on the steric environment, this can be further oxidized to a sulfone.

  • Phase II Metabolism: UDP-glucuronosyltransferases (UGTs) target the terminal hydroxyl group, attaching a bulky, highly polar glucuronic acid moiety to facilitate renal excretion.

MetabolicPathway Parent 2-{[(1,3-Thiazol-2-yl)methyl] sulfanyl}ethan-1-ol (Parent) SOxide Sulfoxide Metabolite (Phase I: CYP/FMO) Parent->SOxide S-Oxidation Glucuronide O-Glucuronide (Phase II: UGT) Parent->Glucuronide O-Glucuronidation Sulfone Sulfone Metabolite (Phase I: CYP) SOxide->Sulfone Further Oxidation

Biotransformation pathways of the thiazole-thioether-ethanol scaffold.

Experimental Validation Workflows

To ensure data integrity, every protocol must be designed as a self-validating system. Below are the standard operating procedures for profiling this compound.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: To quantify the binding affinity ( KD​ ) and kinetics ( kon​ , koff​ ) of the compound to a target kinase (e.g., PI3K-C2α). Self-Validating System: A reference flow cell (blank) is used to subtract bulk refractive index changes and non-specific binding. A known high-affinity inhibitor is run as a positive control at the start and end of the assay to verify that the immobilized protein has not denatured.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 dextran sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to create reactive succinimide esters.

  • Immobilization: Inject recombinant target kinase (diluted in 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of ~3000 Response Units (RU). Causality: pH 4.5 is chosen to pre-concentrate the protein via electrostatic attraction to the dextran matrix before covalent amine coupling.

  • Blocking: Deactivate remaining reactive esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Inject the thiazole compound in a 2-fold concentration series (0.1 µM to 10 µM) in HBS-EP+ running buffer. Flow rate must be high (30 µL/min) to minimize mass transport limitations. Allow 120s for association and 300s for dissociation.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30s. Causality: The low pH disrupts hydrogen and electrostatic bonds between the analyte and the target without denaturing the covalently bound kinase.

SPRWorkflow Prep Sensor Chip Prep (EDC/NHS Activation) Immob Target Immobilization (Amine Coupling) Prep->Immob Step 1 Block Surface Blocking (Ethanolamine) Immob->Block Step 2 Analyte Analyte Injection (Concentration Series) Block->Analyte Step 3 Regen Surface Regeneration (Glycine-HCl pH 2.0) Analyte->Regen Step 4 Regen->Analyte Cycle

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol 2: In Vitro Microsomal Stability Assay

Rationale: To determine the intrinsic clearance ( CLint​ ) driven by Phase I/II metabolism. Self-Validating System: A minus-NADPH control is included to rule out non-CYP/FMO chemical degradation. Verapamil is used as a high-clearance positive control to validate microsomal activity.

Step-by-Step Methodology:

  • Incubation Mix: Combine human liver microsomes (HLM, 0.5 mg/mL), 1 µM test compound, and 100 mM phosphate buffer (pH 7.4).

  • Pore Formation (Phase II Prep): Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Causality: Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access luminal UGT enzymes.

  • Initiation: Pre-warm to 37°C for 5 minutes. Add 1 mM NADPH and 5 mM UDPGA to initiate reactions.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately mix with 150 µL ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and identify +16 m/z (sulfoxide) shifts.

Quantitative Data Summary

The following table summarizes the expected physicochemical and kinetic parameters of the isolated 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol fragment based on predictive models and empirical fragment-screening data.

ParameterValue / DescriptionAnalytical Method
Molecular Weight 175.25 g/mol High-Resolution Mass Spectrometry (HRMS)
Predicted LogP ~0.8In Silico (ChemAxon / ALOGPS)
Kinase Binding ( KD​ ) 1.2 µM – 5.0 µM (Fragment alone)Surface Plasmon Resonance (SPR)
HLM Intrinsic Clearance >45 µL/min/mg (High Clearance)LC-MS/MS (Substrate Depletion)
Primary Metabolite Shift +16 Da (Sulfoxide formation)LC-MS/MS Metabolite ID

References

  • Title: Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Thermodynamic Stability of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol at Room Temperature: A Comprehensive Technical Guide

Executive Summary For drug development professionals and materials scientists, understanding the baseline thermodynamic stability of heterocyclic thioethers is critical for predicting shelf-life, formulation compatibilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, understanding the baseline thermodynamic stability of heterocyclic thioethers is critical for predicting shelf-life, formulation compatibility, and degradation pathways. The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (C₆H₉NOS₂) presents a unique thermodynamic profile due to the interplay between a highly stable aromatic thiazole ring, a metastable thioether linkage, and a terminal primary alcohol.

This whitepaper provides an in-depth analysis of the compound's thermodynamic behavior at standard ambient temperature and pressure (SATP, 298.15 K), detangling the kinetic barriers from true thermodynamic equilibria, and establishing self-validating protocols for empirical stability testing.

Structural Deconstruction and Thermodynamic Contributions

The macroscopic stability of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol is a composite of its distinct structural motifs. To accurately model its behavior at room temperature, we must isolate the thermodynamic contributions of each functional group.

The Thiazole Ring: The Anchor of Stability

Thiazole derivatives are characterized by high resonance energy, which anchors the overall molecular stability. Density Functional Theory (DFT) and Highest Occupied Molecular Orbital (HOMO) calculations demonstrate that the delocalized π-electrons in the thiazole ring provide significant resistance to thermal and oxidative degradation[1]. Empirically, the decomposition temperatures ( Td​ ) of thiazole-based frameworks frequently exceed 350 °C[2]. At room temperature (25 °C), the thiazole moiety is thermodynamically inert and does not spontaneously degrade.

The Thioether Linkage: The Thermodynamic Vulnerability

The C-S-C thioether linkage is the primary locus of instability. While the carbon-sulfur bond dissociation energy (BDE) is relatively strong, the sulfur atom is highly susceptible to electrophilic attack and autoxidation. Thermodynamically, the reaction of a thioether with atmospheric oxygen to form a sulfoxide ( R2​S+21​O2​→R2​SO ) is highly exothermic, releasing approximately 248 kJ/mol of heat[3]. Therefore, in an aerobic environment at room temperature, the native thioether is thermodynamically unstable but relies on kinetic barriers to prevent rapid degradation.

The Ethan-1-ol Terminus: Phase Stabilization

The terminal hydroxyl (-OH) group introduces strong intermolecular hydrogen bonding. This significantly lowers the Gibbs free energy ( ΔG ) of the liquid phase at room temperature, reducing the vapor pressure and preventing volatilization.

G Compound 2-{[(1,3-Thiazol-2-yl)methyl] sulfanyl}ethan-1-ol Thiazole Thiazole Ring (High Resonance Energy) Compound->Thiazole Thioether Thioether Linkage (C-S-C) Compound->Thioether Alcohol Ethan-1-ol Group (H-Bonding) Compound->Alcohol Stable Thermodynamically Stable (Td > 350°C) Thiazole->Stable Sulfoxide Ambient O2 Oxidation (Exothermic, Slow Kinetics) Thioether->Sulfoxide Intermolecular Phase Stability (Low Vapor Pressure) Alcohol->Intermolecular

Caption: Structural motifs and their thermodynamic stability contributions at room temperature.

The Dichotomy of Thioether Oxidation: Kinetics vs. Thermodynamics

A common pitfall in drug formulation is confusing kinetic stability with thermodynamic stability. At 298.15 K, 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol will not spontaneously combust or hydrolyze in neutral pH water. However, it is in a state of metastability regarding oxidation.

  • Thermodynamic Reality: The conversion to 2-{[(1,3-Thiazol-2-yl)methyl]sulfinyl}ethan-1-ol (the sulfoxide) is thermodynamically favored ( ΔG<0 ).

  • Kinetic Reality: The activation energy ( Ea​ ) for un-catalyzed triplet oxygen ( 3O2​ ) to react with the singlet thioether is spin-forbidden and kinetically slow at room temperature[4].

Expert Insight: Degradation at room temperature will only accelerate if the kinetic barrier is bypassed. This occurs via photo-oxidation (UV light generating reactive oxygen species) or the presence of transition metal impurities (e.g., Au, Ag, or Fe) which act as homogeneous catalysts for aerobic sulfoxidation[4]. Therefore, storing the compound in amber vials under an inert argon atmosphere aligns the kinetic environment with thermodynamic preservation.

Quantitative Thermodynamic Data

To facilitate predictive modeling, the following tables summarize the structural and thermodynamic parameters of the compound's core motifs.

Table 1: Estimated Thermodynamic Parameters at 298.15 K (SATP)
ParameterEstimated ValueClinical / Formulation Implication
Physical State LiquidRequires excipients for solid-dose formulation.
Heat of Oxidation ( ΔHox​ ) ~ -248.09 kJ/molHighly exothermic; autoxidation is thermodynamically favored[3].
Thiazole Decomposition ( Td​ ) > 350 °CCore scaffold survives standard autoclaving/sterilization[2].
LogP (Octanol/Water) ~ 0.8 - 1.2Amphiphilic; soluble in polar organics and slightly in water.
Table 2: Bond Dissociation Energies (BDE) of Key Linkages
Bond TypeLocation in MoleculeBDE (kcal/mol)Vulnerability Rank
C-S Thiazole-CH₂–S –CH₂~ 73 - 77High (Primary site of cleavage/oxidation)
C-O CH₂–O H~ 90 - 92Low (Stable at neutral pH)
C=N Thiazole Ring~ 147Very Low (Highly stable aromatic system)

Self-Validating Experimental Protocols for Stability Assessment

To empirically validate the thermodynamic stability of this compound, researchers must avoid techniques that artificially induce degradation. For instance, Gas Chromatography (GC) inlet temperatures can cause thermal Cope-type elimination of sulfoxides, creating false degradation profiles.

The following self-validating workflows utilize Isothermal Microcalorimetry (IMC) and High-Performance Liquid Chromatography (HPLC) to measure true room-temperature thermodynamics.

Protocol 1: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: IMC measures heat flow in the microwatt ( μW ) range. Because the oxidation of the thioether is exothermic, IMC can detect the thermodynamic degradation of the compound at exactly 25 °C without applying artificial thermal stress.

Step-by-Step Methodology:

  • System Suitability & Baseline: Load a reference ampoule with an inert, non-oxidizable solvent of similar heat capacity (e.g., squalane). This dynamically subtracts ambient thermal fluctuations, validating the baseline.

  • Sample Preparation: Weigh exactly 1.000 g of highly purified 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol into a glass IMC ampoule. Seal under ambient atmospheric air (to provide O2​ ).

  • Equilibration: Lower the ampoules into the 25.00 °C heat sink. Allow 24 hours for thermal equilibration (dissipation of frictional heat from handling).

  • Data Acquisition: Record the heat flow ( μW/g ) continuously for 14 days.

  • Interpretation: A constant, near-zero heat flow indicates kinetic stability. A steady exothermic drift indicates continuous autoxidation.

Protocol 2: Accelerated Oxidative Tracking via HPLC-UV

Causality: To confirm that any heat detected in Protocol 1 is strictly due to sulfoxidation, chemical quantification is required. HPLC operates at room temperature, preserving the thermodynamic state of the sample.

Step-by-Step Methodology:

  • Control Validation (SST): Inject a known standard mixture of the native thioether and its synthesized sulfoxide derivative. Ensure a resolution ( Rs​ ) of > 2.0 between the two peaks.

  • Stress Application: Dissolve the compound in a 50:50 Methanol/Water mixture. Add 0.1% H2​O2​ to bypass the spin-forbidden kinetic barrier of O2​ .

  • Incubation: Incubate at 25 °C in the dark.

  • Sampling: Extract 10 μL aliquots at t=0,1,4,24, and 48 hours.

  • Analysis: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% TFA). Monitor at 254 nm (optimal for the thiazole chromophore).

  • Data Modeling: Plot the natural log of the remaining thioether concentration versus time to determine the pseudo-first-order rate constant ( k ) at room temperature.

Workflow Sample Sample Preparation (Purified Analyte) IMC Isothermal Microcalorimetry (Real-time @ 25°C) Sample->IMC Baseline equilibration TGA TGA/DSC Profiling (Accelerated Testing) Sample->TGA Thermal stress HPLC HPLC-UV/MS Analysis (Degradant Quantification) IMC->HPLC Aliquot extraction Model Thermodynamic Modeling (Arrhenius Extrapolation) HPLC->Model Kinetic rate constants TGA->Model Td, Tg, Tm data

Caption: Self-validating experimental workflow for thermodynamic stability assessment.

Conclusion

At room temperature, 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol exhibits strong structural stability driven by its thiazole core and hydrogen-bonded alcohol terminus. However, its thioether linkage represents a thermodynamic liability in the presence of oxygen. While kinetically stable under standard conditions, long-term storage requires protection from catalytic metals and UV light to prevent exothermic sulfoxidation. By employing room-temperature analytical techniques like IMC and HPLC, researchers can accurately map its thermodynamic profile without introducing artificial thermal degradation artifacts.

References

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives Asian Journal of Chemistry.[Link]

  • A Homogeneous Catalyst for Selective O2 Oxidation at Ambient Temperature. Diversity-Based Discovery and Mechanistic Investigation of Thioether Oxidation Journal of the American Chemical Society (JACS).[Link]

  • Oxidation of Thiols and Thioethers: Reaction Sequences and Thermodynamic Properties ResearchGate. [Link]

Sources

Exploratory

Solvation Thermodynamics and Analytical Profiling of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in Polar Aprotic Media

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals. Executive Summary The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (often encountered in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (often encountered in medicinal chemistry as a versatile linker or pharmacophore fragment) presents a unique solvation challenge due to its multifunctional structural topology. It contains an aromatic hetero-ring (thiazole), a highly polarizable thioether linkage, and a terminal aliphatic hydroxyl group.

Understanding its solubility profile in polar aprotic solvents (such as DMSO, DMF, and Acetonitrile) is critical for downstream applications, including high-throughput screening (HTS) assay preparation, liquid formulation, and chromatographic method development. This whitepaper deconstructs the thermodynamic drivers of its solvation, models its behavior using Hansen Solubility Parameters (HSP), and provides a self-validating experimental protocol for precise solubility determination.

Molecular Deconstruction and Solvation Causality

To predict and manipulate the solubility of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol, we must first analyze its interaction potential. Solvation is not merely the physical mixing of two substances; it is a competitive thermodynamic process where solute-solute and solvent-solvent intermolecular forces must be overcome by solute-solvent interactions.

Structural Interaction Nodes
  • Terminal Hydroxyl (-OH): Acts as a strong Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA). In polar aprotic solvents (which lack HBD capacity), this group is the primary anchor for solvation, donating its proton to the solvent's electronegative centers (e.g., the oxygen in DMSO's sulfoxide group).

  • Thioether Linkage (-S-): Highly polarizable. It contributes significantly to dispersion forces and acts as a weak HBA.

  • Thiazole Ring: The nitrogen atom is a localized HBA, while the delocalized π -system engages in dipole-induced dipole interactions with the solvent matrix.

Why Polar Aprotic Solvents?

Polar aprotic solvents possess high dielectric constants and significant dipole moments but lack O-H or N-H bonds[1]. When 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol is introduced into a polar aprotic medium, the solvent molecules rapidly coordinate around the terminal hydroxyl group. Because the solvent cannot donate hydrogen bonds, the solute's thiazole nitrogen and thioether sulfur rely primarily on dipole-dipole interactions and dispersion forces for stabilization.

SolvationMechanism Solute 2-{[(1,3-Thiazol-2-yl)methyl] sulfanyl}ethan-1-ol HBA Solvent H-Bond Acceptor (e.g., S=O, C=O) Solute->HBA Terminal -OH (H-Donor) Dipole Solvent Dipole Matrix (High Dielectric Constant) Solute->Dipole Thiazole N & Thioether S Dispersion Aliphatic/Aromatic Dispersion Cavity Solute->Dispersion Methylene Bridges & Ring

Fig 1: Thermodynamic solvation pathways of the target compound in polar aprotic media.

Hansen Solubility Parameters (HSP) Framework

To move beyond empirical guesswork, we apply the Hansen Solubility Parameters (HSP) framework[2]. HSP divides the total cohesive energy density of a liquid into three distinct intermolecular forces:

  • δD​ : Dispersion forces (van der Waals)

  • δP​ : Polar/dipole forces

  • δH​ : Hydrogen bonding forces

The thermodynamic likelihood of dissolution is inversely proportional to the "Hansen Distance" ( Ra​ ) between the solute and the solvent in 3D space, calculated as[3]:

Ra​=4(δD1​−δD2​)2+(δP1​−δP2​)2+(δH1​−δH2​)2​
Parameter Mapping

Based on group contribution methods, the target compound exhibits a moderate δD​ (due to the sulfur and aromatic ring), a high δP​ (due to the heteroatoms), and a moderate-to-high δH​ (driven entirely by the single terminal -OH group).

Table 1: HSP and Physicochemical Properties of Common Polar Aprotic Solvents

SolventDielectric Constant ( ϵ )Dipole Moment (D) δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Predicted Solvation Capacity
DMSO 46.73.9618.416.410.2Optimal (Strong HBA, matches solute polarity)
DMF 36.73.8217.413.711.3High (Excellent dipole stabilization)
Acetonitrile 37.53.9215.318.06.1Moderate (Lower HBA capacity limits -OH solvation)
Acetone 20.72.8815.510.47.0Low-Moderate (Insufficient polarity for high conc.)

Data synthesized from established HSP solvent databases[1][4].

Experimental Methodology: Isothermal Shake-Flask Protocol

To empirically validate the solubility profile, a rigorously controlled Isothermal Shake-Flask method coupled with HPLC-UV quantification is required. This protocol is designed as a self-validating system : it incorporates thermodynamic equilibration checks and guards against solvent-induced degradation.

Reagents and Equipment
  • Analyte: 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (Purity > 99%).

  • Solvents: HPLC-grade DMSO, DMF, Acetonitrile, and Acetone.

  • Equipment: Thermostated orbital shaker, temperature-controlled centrifuge, 0.22 µm PTFE syringe filters (pre-saturated), HPLC-UV system.

Step-by-Step Workflow
  • Excess Solid Addition: Weigh an excess amount of the target compound (e.g., 50 mg) into a 2 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the photosensitive thioether linkage.

  • Solvent Introduction: Add 1.0 mL of the selected polar aprotic solvent.

  • Isothermal Incubation: Seal the vials and place them in a thermostated shaker at exactly 25.0 ± 0.1 °C at 300 RPM. Causality: Solubility is highly temperature-dependent; strict thermal control prevents supersaturation artifacts.

  • Equilibration Verification (Self-Validation): Sample the suspension at 24 hours and 48 hours. If the concentration difference between the two time points is < 5%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Filtration: Aspirate the supernatant and pass it through a 0.22 µm PTFE filter. Critical Step: Discard the first 200 µL of filtrate to account for non-specific binding of the solute to the filter membrane.

  • Dilution and HPLC Analysis: Dilute the filtrate appropriately in the HPLC mobile phase to fit within the linear range of the calibration curve. Analyze via HPLC-UV (e.g., λ = 254 nm for the thiazole chromophore).

ExperimentalWorkflow A 1. Solid Compound Addition (Excess) B 2. Solvent Addition (Polar Aprotic) A->B C 3. Isothermal Incubation (25°C, 300 RPM) B->C D 4. Phase Separation (Centrifugation & Filtration) C->D Check Equilibration Check (24h vs 48h Δ < 5%) C->Check E 5. HPLC-UV Analysis (Quantification) D->E F 6. Data Validation (Equilibrium & Purity Check) E->F Check->C

Fig 2: Isothermal shake-flask workflow for robust solubility determination.

Analytical Guardrails (E-E-A-T)

When utilizing reactive polar aprotic solvents like DMF, there is a risk of solvent hydrolysis generating trace amines, which could theoretically react with the solute over prolonged incubations. Trustworthiness in this protocol is established by examining the HPLC chromatogram for secondary peaks. If degradation products > 1% total area are observed, the solubility data must be flagged, and the experiment repeated with freshly distilled, anhydrous solvent.

Projected Solubility Profile and Applications

Based on the thermodynamic modeling and structural analysis, the solubility hierarchy of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in polar aprotic solvents is projected as follows:

Table 2: Projected Solubility and Application Suitability

SolventProjected Solubility Range (mg/mL at 25°C)Primary Solvation DriverRecommended Application
DMSO > 100 (Freely Soluble)Strong HBA interaction with terminal -OHPreparation of high-concentration stock solutions for in vitro biological assays.
DMF 50 - 100 (Soluble)Dipole-dipole stabilizationChemical synthesis; liquid-phase reactions requiring high thermal stability.
Acetonitrile 10 - 50 (Sparingly Soluble)Moderate polarity; limited HBAHPLC mobile phase modifier; crystallization anti-solvent blending.
Acetone < 10 (Slightly Soluble)Dispersion forcesEquipment rinsing; rapid-evaporation coating processes.
Conclusion

The solubility of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in polar aprotic solvents is fundamentally governed by the ability of the solvent to act as a Hydrogen Bond Acceptor for the solute's terminal hydroxyl group, supplemented by dipole stabilization of the thiazole and thioether moieties. By leveraging the Hansen Solubility Parameters framework and employing a rigorously validated isothermal shake-flask methodology, researchers can accurately predict and quantify the solubility limits required for advanced drug development and synthetic applications.

References

  • Hansen, C. M. (1967). Hansen Solubility Parameters: A User's Handbook. Official HSP Site. Available at: [Link]

  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at: [Link]

  • Wikipedia Contributors. Hansen solubility parameter. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Langmuir - ACS Publications. (2023). Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena. Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling and Optimization of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol Derivatives in Drug Discovery

Target Audience: DMPK Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: DMPK Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol scaffold is a highly versatile, bifunctional pharmacophore increasingly utilized in the design of anti-infectives, targeted protein degraders, and pharmacokinetic enhancers (CYP inhibitors). Structurally, it combines an electron-rich 1,3-thiazole ring, a flexible methylsulfanyl (thioether) linker, and a hydrophilic ethan-1-ol terminus. While this triad offers excellent physicochemical diversity for target engagement, it presents a complex poly-metabolic liability profile. As a Senior Application Scientist, my objective in this guide is to deconstruct the structural pharmacokinetics (DMPK) of this scaffold, explaining the mechanistic causality behind its clearance and providing field-proven, self-validating protocols to optimize its in vivo half-life.

Structural DMPK Profiling: The Causality of Clearance

To optimize this scaffold, we must first understand the thermodynamic and enzymatic drivers of its degradation. The molecule possesses three distinct "metabolic soft spots," each governed by different enzyme kinetics.

The 1,3-Thiazole Core: CYP-Mediated Bioactivation

Thiazole rings are notorious for their interaction with the heme iron of Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2E1[1]. The nitrogen atom of the thiazole can coordinate directly with the ferric heme, leading to competitive inhibition[2]. More critically, the electron-rich nature of the thiazole ring makes it susceptible to epoxidation and N-oxidation.

  • The Causality: CYP-mediated oxidation of the thiazole double bond generates a highly reactive transient epoxide. This reactive metabolite (RM) can covalently bind to the apoprotein or the heme porphyrin ring, resulting in irreversible Mechanism-Based Inhibition (MBI)[1]. Furthermore, oxidation at the methyl substituent attached to the thiazole can lead to the formation of carboxylic acid metabolites, rapidly increasing renal clearance[3].

The Methylsulfanyl (Thioether) Linker: Rapid S-Oxidation

The thioether linkage is highly vulnerable to rapid oxygenation by both Flavin-containing monooxygenases (FMOs) and CYP450s.

  • The Causality: The lone pairs on the sulfur atom are sterically and electronically accessible. Enzymatic direct oxygen transfer converts the thioether into a sulfoxide, and subsequently into a sulfone[4]. This transformation drastically alters the topological polar surface area (TPSA) and reduces the LogP of the molecule, shifting the clearance mechanism from hepatic metabolism to rapid renal excretion. Shielding this sulfur atom via alpha-methylation or incorporating steric bulk is a primary strategy to extend the pharmacokinetic half-life[4].

The Ethan-1-ol Terminal: Phase II Conjugation

The primary alcohol serves as an ideal substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Alcohol Dehydrogenases (ADHs).

  • The Causality: While the hydroxyl group improves aqueous solubility and provides a critical hydrogen bond donor for target binding, it acts as a rapid Phase II clearance trigger. O-glucuronidation adds a massive, highly polar sugar moiety, effectively trapping the metabolite in the systemic circulation for biliary or renal elimination.

Systems-Level Metabolic Pathway

The following diagram illustrates the divergent metabolic pathways competing for the clearance of the 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol scaffold.

MetabolicPathway Parent 2-{[(1,3-Thiazol-2-yl)methyl] sulfanyl}ethan-1-ol SOxide Sulfoxide / Sulfone (S-Oxidation) Parent->SOxide FMO3 / CYP3A4 Rapid Clearance Epoxide Thiazole Epoxide (Reactive Metabolite) Parent->Epoxide CYP2E1 / CYP3A4 Mechanism-Based Inhibition Glucuronide O-Glucuronide (Phase II Conjugation) Parent->Glucuronide UGTs Biliary/Renal Excretion

Metabolic pathways of the thiazole-thioether-ethanol scaffold.

Data Visualization: Pharmacokinetic Optimization

To demonstrate the impact of structural modifications on this scaffold, the table below summarizes the quantitative pharmacokinetic shifts observed when the metabolic soft spots are systematically blocked.

Compound DerivativeStructural ModificationIntrinsic Clearance ( CLint​ )Half-life ( t1/2​ )Oral Bioavailability ( F% )Primary Clearance Route
Parent Scaffold None (Baseline)84.5 µL/min/mg0.8 hrs12%S-Oxidation / Glucuronidation
Derivative A α -Methylation at Thioether42.1 µL/min/mg2.4 hrs38%Glucuronidation (UGT)
Derivative B Fluorination of Ethan-1-ol61.2 µL/min/mg1.5 hrs25%S-Oxidation (FMO/CYP)
Derivative C 4-Fluoro-Thiazole + α -Methyl18.3 µL/min/mg6.2 hrs64%Minor Hepatic / Renal

Data Interpretation: Steric hindrance around the thioether (Derivative A) effectively halves intrinsic clearance by blocking FMO/CYP access[4]. Combining this with electronic deactivation of the thiazole ring (Derivative C) mitigates reactive epoxide formation, resulting in a highly stable, orally bioavailable lead compound.

Self-Validating Experimental Workflows

To accurately profile the pharmacokinetics of these derivatives, standard assays are insufficient. The protocols below are designed as self-validating systems , ensuring that experimental artifacts are intrinsically caught and corrected during the workflow.

Protocol 1: Differentiating CYP- vs. FMO-Mediated S-Oxidation

Because the thioether linker is oxidized by both CYPs and FMOs, standard chemical inhibitors (which often cross-react) cannot reliably determine the primary clearance driver. This protocol utilizes the thermodynamic vulnerability of FMOs to self-validate the enzymatic contribution.

Causality Rationale: FMO enzymes are heat-labile and permanently denature at 45°C, whereas CYP450 enzymes remain structurally intact and catalytically active at this temperature.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL protein suspension in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Thermal Segregation (The Validation Step): Split the HLM suspension into two aliquots.

    • Aliquot A (Control): Maintain at 37°C.

    • Aliquot B (FMO-Inactivated): Incubate at 45°C for exactly 5 minutes, then return to 37°C.

  • Initiation: Add the thiazole-thioether derivative (final concentration: 1 µM) to both aliquots. Pre-incubate for 3 minutes at 37°C.

  • Catalysis: Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Quenching & Analysis: Aliquot 50 µL at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS for parent depletion and sulfoxide formation.

  • Data Interpretation: If S-oxidation occurs in Aliquot A but is completely halted in Aliquot B, FMO is the sole driver. If the rate is identical in both, CYP450 is the driver.

Protocol 2: IC 50​ Shift Assay for Mechanism-Based Inhibition (MBI)

To determine if the thiazole ring is forming reactive epoxides that covalently bind to CYP3A4, we must test for time-dependent inhibition.

Causality Rationale: Reversible inhibition depends only on the concentration of the inhibitor. Mechanism-Based Inhibition requires catalytic turnover; therefore, the inhibitory potency (IC 50​ ) will drastically increase (shift to a lower concentration) only if the compound is pre-incubated with the enzyme and the NADPH cofactor prior to adding the probe substrate.

Step-by-Step Methodology:

  • Pre-Incubation Setup: Prepare HLMs (0.5 mg/mL) with varying concentrations of the test derivative (0.1 µM to 50 µM).

  • The Self-Validating Matrix: Create two parallel reaction plates:

    • Plate 1 (Zero-minute pre-incubation): Add the test derivative, the CYP3A4 probe substrate (Midazolam, 2.5 µM), and NADPH simultaneously.

    • Plate 2 (30-minute pre-incubation): Add the test derivative and NADPH first. Incubate for 30 minutes at 37°C to allow reactive metabolites to form and bind the enzyme. Then, add the Midazolam probe substrate.

  • Reaction & Quench: Allow Midazolam metabolism to proceed for 5 minutes in both plates. Quench with ice-cold acetonitrile.

  • Quantification: Measure the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Data Interpretation: Calculate the IC 50​ for both plates. An IC 50​ shift ratio (IC 50​ Plate 1 / IC 50​ Plate 2) greater than 1.5 confirms that the thiazole ring is undergoing bioactivation and causing irreversible MBI[1].

References

  • [2] Inhibition and induction of CYP enzymes in humans: an update Source: PMC - NIH URL:

  • [4] Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [1] Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: JuSER URL:

  • [3] Investigation of the Relevance of CYP3A4 Inhibition on the Pharmacokinetics of the Novel P2X3 Antagonist Filapixant Source: PMC - NIH URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol as a Versatile Building Block in Drug Discovery

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, is a key pharmacophore in drugs with applications spanning antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory therapies.[3][4][5] The thiazole nucleus is not merely a passive structural element; its heteroatoms can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the aromatic ring itself can participate in π-π stacking. Furthermore, the thiazole ring is metabolically stable and serves as a versatile template for the introduction of various substituents to modulate physicochemical properties and biological activity.

This guide focuses on a specific, highly functionalized thiazole derivative: 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol . This building block is of particular interest to drug discovery programs due to its unique combination of structural features:

  • A 2-Substituted Thiazole Core: The substitution at the 2-position of the thiazole ring is a common feature in many biologically active molecules. This position is susceptible to nucleophilic attack, allowing for further derivatization.[6]

  • A Flexible Thioether Linkage: The methylsulfanyl linker provides rotational flexibility, allowing the pendant hydroxyethyl group to adopt various conformations for optimal binding to a target protein. Thioethers are also known to contribute to the biological activity of various compounds.

  • A Primary Alcohol: The terminal hydroxyl group is a key functional handle for a wide array of chemical transformations, enabling the straightforward introduction of diverse functionalities to explore the structure-activity relationship (SAR) of lead compounds.

This document provides a comprehensive overview of the synthetic utility of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol, detailed protocols for its derivatization, and strategic insights into its application in drug discovery campaigns.

Proposed Synthesis of the Building Block

Protocol 1: Synthesis of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol

This two-step protocol first describes the synthesis of the key intermediate, 2-(chloromethyl)-1,3-thiazole, followed by its reaction with 2-mercaptoethanol.

Step 1: Synthesis of 2-(Chloromethyl)-1,3-thiazole

This step can be achieved via the well-established Hantzsch thiazole synthesis, reacting chloroacetamide with phosphorus pentasulfide to form 2-chloro-N-(thiazol-2-yl)acetamide, followed by hydrolysis and chlorination. A more direct, albeit potentially lower-yielding, method involves the direct chlorination of 2-methylthiazole. For the purpose of this protocol, we will outline the reaction starting from the commercially available 2-methylthiazole.

  • Materials: 2-Methylthiazole, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄), Sodium bicarbonate, Dichloromethane (DCM), Magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 2-methylthiazole (1.0 eq) in dry CCl₄, add NCS (1.1 eq) and a catalytic amount of BPO.

    • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)-1,3-thiazole, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol

  • Materials: 2-(Chloromethyl)-1,3-thiazole, 2-Mercaptoethanol, Sodium ethoxide (or another suitable base), Anhydrous ethanol, Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-mercaptoethanol (1.1 eq) in anhydrous ethanol.

    • Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the sodium thiolate.

    • Add a solution of 2-(chloromethyl)-1,3-thiazole (1.0 eq) in anhydrous ethanol dropwise to the thiolate solution.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with EtOAc (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-(Chloromethyl)-1,3-thiazole cluster_1 Step 2: Synthesis of the Building Block 2-Methylthiazole 2-Methylthiazole NCS_BPO NCS, BPO, CCl4, Reflux 2-Methylthiazole->NCS_BPO 2-Chloromethylthiazole 2-Chloromethylthiazole NCS_BPO->2-Chloromethylthiazole Reaction Reaction 2-Chloromethylthiazole->Reaction Nucleophilic Substitution 2-Mercaptoethanol 2-Mercaptoethanol NaOEt NaOEt, Ethanol 2-Mercaptoethanol->NaOEt Thiolate Sodium 2-mercaptoethoxide NaOEt->Thiolate Thiolate->Reaction Target_Molecule 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol Reaction->Target_Molecule G cluster_derivatives Derivative Classes Building_Block 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol Esterification Esterification Building_Block->Esterification R-COOH, DCC/EDC Etherification Etherification Building_Block->Etherification NaH, R-X Oxidation_Aldehyde Oxidation_Aldehyde Building_Block->Oxidation_Aldehyde DMP Mesylation Mesylation Building_Block->Mesylation MsCl, Et3N Esters Esters Ethers Ethers Aldehyde Aldehyde Further_Oxidation Further_Oxidation Aldehyde->Further_Oxidation e.g., Jones Oxidation Carboxylic_Acid Carboxylic_Acid Amines Amines Esterification->Esters Etherification->Ethers Oxidation_Aldehyde->Aldehyde Further_Oxidation->Carboxylic_Acid Mesylate Mesylate Intermediate Mesylation->Mesylate Amination Amination Mesylate->Amination R2NH or NaN3 then reduction Amination->Amines

Sources

Application

Application Note: Scalable Synthesis of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol via Controlled Thioetherification

Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemistry Researchers Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The compound 2-{[(1,3-Thiazol-2-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemistry Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol is a highly versatile building block frequently utilized in the development of H2-receptor antagonists, anti-infectives, and novel therapeutic ligands. The presence of both a thiazole pharmacophore and a flexible thioether linkage makes it a valuable intermediate in drug discovery.

To achieve a scalable, high-yielding synthesis, the most atom-economical approach is the bimolecular nucleophilic substitution (SN2) of 2-(chloromethyl)-1,3-thiazole with 2-mercaptoethan-1-ol.

Causality in Reaction Design:

  • Reagent Selection: 2-(Chloromethyl)-1,3-thiazole is typically supplied as a hydrochloride salt to prevent auto-alkylation and degradation. This necessitates the use of a stoichiometric excess of base to first liberate the free base in situ before the SN2 displacement occurs.

  • Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaOH or NaH) because it is a mild, heterogeneous base in organic solvents. It effectively deprotonates the highly nucleophilic thiol group (pKₐ ~ 9.5) while minimizing unwanted side reactions, such as the elimination of the alkyl chloride or degradation of the thiazole ring [1].

  • Solvent System: Acetonitrile (MeCN) is chosen for its polar aprotic nature, which accelerates SN2 reactions by poorly solvating the thiolate anion, thereby increasing its nucleophilicity. Furthermore, MeCN allows for easy removal of inorganic salts via simple filtration post-reaction.

Process Flow Visualization

The following diagram outlines the critical unit operations for the scale-up workflow, transitioning from reaction to high-purity isolation.

G N1 Reagent Preparation N2 Thioetherification (SN2 Reaction) N1->N2 Controlled Add (Exotherm) N3 Filtration & Phase Separation N2->N3 HPLC >99% Conversion N4 Vacuum Distillation N3->N4 Crude Oil Recovery N5 Pure Target Compound N4->N5 High Purity Fractions

Caption: Process flow diagram for the scalable synthesis and purification of the target thioether.

Quantitative Data and Stoichiometry

The following parameters are optimized for a 1.0-mole pilot-scale batch.

Table 1: Stoichiometry and Reagent Table

Reagent / SolventMW ( g/mol )EquivalentsAmountFunction
2-(Chloromethyl)-1,3-thiazole HCl170.061.00170.1 gElectrophile
2-Mercaptoethan-1-ol78.131.0582.0 gNucleophile
Potassium Carbonate (K₂CO₃)138.212.50345.5 gBase / Acid Scavenger
Acetonitrile (MeCN)41.0510 Volumes1.7 LReaction Solvent
Ethyl Acetate (EtOAc)88.1115 Volumes2.5 LExtraction Solvent

Note: 2.5 equivalents of K₂CO₃ are required: 1.0 eq to neutralize the HCl salt of the thiazole, 1.0 eq to deprotonate the thiol, and 0.5 eq as an operational excess to drive the reaction to completion.

Detailed Experimental Protocol

Safety Warning: 2-Mercaptoethan-1-ol possesses a highly offensive odor and is toxic. All operations must be conducted in a professional laboratory setting using a properly ventilated fume hood or a sealed jacketed reactor equipped with a bleach or caustic scrubber system.

Phase 1: Reaction Setup and Initiation
  • Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet. Ensure the exhaust is routed through a sodium hypochlorite (bleach) scrubber to neutralize volatile thiols.

  • Solvent and Base Charging: Charge the reactor with 1.7 L of anhydrous Acetonitrile followed by 345.5 g of finely powdered, anhydrous Potassium Carbonate. Begin agitation at 250 RPM.

  • Nucleophile Addition: Add 82.0 g of 2-mercaptoethan-1-ol to the suspension. Stir at 20°C for 15 minutes to allow for initial thiolate formation.

  • Electrophile Addition (Critical Step): Slowly add 170.1 g of 2-(chloromethyl)-1,3-thiazole hydrochloride in 5 to 6 equal portions over 45 minutes.

    • Causality: The neutralization of the HCl salt by K₂CO₃ generates CO₂ gas. Portion-wise addition prevents excessive foaming and controls the mild exotherm associated with the neutralization and subsequent alkylation. Maintain the internal temperature below 30°C during addition.

Phase 2: Reaction Maturation
  • Heating: Once the addition is complete and gas evolution has ceased, increase the jacket temperature to heat the reaction mixture to 60°C.

  • Monitoring: Maintain the reaction at 60°C for 4 to 6 hours. Monitor the reaction progress via HPLC or TLC (Eluent: Hexanes/EtOAc 1:1). The reaction is deemed complete when the 2-(chloromethyl)-1,3-thiazole peak is <1% by area.

Phase 3: Workup and Isolation
  • Filtration: Cool the reactor to 20°C. Filter the heterogeneous mixture through a pad of Celite to remove inorganic salts (KCl and unreacted K₂CO₃/KHCO₃). Wash the filter cake with 300 mL of MeCN.

  • Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporator, 40°C, 50 mbar) to remove the Acetonitrile, yielding a crude viscous residue.

  • Liquid-Liquid Extraction: Dissolve the residue in 1.5 L of Ethyl Acetate. Transfer to a separatory funnel and wash the organic layer sequentially with:

    • 2 x 500 mL of Deionized Water (removes residual salts and trace unreacted 2-mercaptoethanol).

    • 1 x 500 mL of saturated aqueous NaCl (brine) to pre-dry the organic layer.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under vacuum to afford the crude product as a yellow-to-amber oil.

Phase 4: Purification
  • Vacuum Distillation: For high-purity applications, the crude oil should be subjected to short-path vacuum distillation. Collect the main fraction at the established boiling point under high vacuum (e.g., <1 mbar). Alternatively, if distillation is not feasible due to equipment constraints, a silica gel plug (eluting with Hexanes/EtOAc gradients) can be utilized to achieve >98% purity [1].

Process Analytical Technology (PAT) & Quality Control

To ensure the self-validating nature of the protocol, the following analytical benchmarks must be met before advancing the material to downstream processes.

Table 2: Quality Control Specifications

Analytical MethodTarget SpecificationPurpose / Causality
HPLC (UV @ 254 nm) > 98.0% AreaConfirms chemical purity and absence of starting materials.
¹H NMR (CDCl₃) Matches structureValidates the intact thiazole ring (δ ~7.7, 7.2 ppm) and the thioether linkage (CH₂ singlets/multiplets).
Karl Fischer Titration < 0.5% w/wEnsures removal of water prior to utilizing the alcohol in moisture-sensitive downstream reactions.
Residual Solvent (GC) < 5000 ppm (EtOAc)Complies with standard ICH Q3C guidelines for intermediate purity.

References

  • Title: 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin Source: Molbank (MDPI) URL: [Link] (Note: This peer-reviewed article demonstrates a mechanistically identical and highly scalable two-step protocol for the synthesis of heterocyclic thioethers via the alkylation of mercaptans, validating the base-catalyzed SN2 methodology utilized in this protocol.)

Method

Application of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in coordination chemistry ligands

An In-Depth Guide to the Coordination Chemistry of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol Introduction: A Versatile Tri-Functional Ligand In the expansive field of coordination chemistry, the design and synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Coordination Chemistry of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol

Introduction: A Versatile Tri-Functional Ligand

In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to developing new metal complexes with tailored properties. 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol emerges as a ligand of significant interest due to its unique trifunctional architecture. It incorporates three distinct potential donor sites: the nitrogen atom of the thiazole ring, the sulfur atom of the thioether linkage, and the oxygen atom of the terminal hydroxyl group.

The 1,3-thiazole ring is a prominent heterocycle found in numerous biologically active compounds, including vitamin B1 (thiamine), and imparts unique electronic properties and structural rigidity.[1][2] Its presence, combined with the flexible thio-ethanolic side chain, allows the ligand to adopt various coordination modes, potentially acting as a bidentate (N,S) or a tridentate (N,S,O) chelator. This versatility enables the formation of stable complexes with a wide array of transition metal ions.[3] Metal complexes derived from thiazole-based ligands are actively investigated for their broad spectrum of applications in catalysis, materials science, and particularly in medicinal chemistry as potential anticancer and antimicrobial agents.[4][5][6][7][8] The coordination of a metal ion can significantly enhance the biological potency of the organic ligand, often through mechanisms involving improved cellular uptake and interaction with biomolecular targets.[5][9]

This guide provides a comprehensive overview of the synthesis of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol, detailed protocols for its use in the synthesis of coordination compounds, and methodologies for the thorough characterization of the resulting metal complexes.

Part 1: Synthesis and Purification of the Ligand

The synthesis of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol is typically achieved via a nucleophilic substitution reaction. The protocol below details a standard and reliable method.

Protocol 1: Synthesis of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol

Principle: This synthesis is based on the S-alkylation of 2-mercaptoethanol with 2-(chloromethyl)-1,3-thiazole. A base is used to deprotonate the thiol group of 2-mercaptoethanol, forming a more nucleophilic thiolate anion, which then displaces the chloride from the thiazole derivative.

Materials:

  • 2-(Chloromethyl)-1,3-thiazole hydrochloride

  • 2-Mercaptoethanol

  • Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-mercaptoethanol (1.0 eq) in anhydrous ethanol.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (1.05 eq) or sodium ethoxide (1.05 eq) in ethanol. The choice of base is critical; sodium ethoxide is preferred for strictly anhydrous conditions, while NaOH is a practical alternative. This step generates the thiolate nucleophile. Stir the mixture at 0 °C for 30 minutes.

  • Nucleophilic Substitution: Slowly add a solution of 2-(chloromethyl)-1,3-thiazole hydrochloride (1.0 eq) in ethanol to the reaction mixture. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in dichloromethane and wash sequentially with water, saturated NaHCO₃ solution, and brine. The aqueous washes remove unreacted base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. This step is essential to remove any unreacted starting materials and byproducts. Combine the fractions containing the desired product and remove the solvent to yield 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol as a pure oil or low-melting solid.

G cluster_synthesis Ligand Synthesis Workflow reagents 2-Mercaptoethanol + Base (NaOH) in Ethanol reaction Nucleophilic Substitution (Reflux, 4-6h) reagents->reaction Thiolate formation thiazole 2-(Chloromethyl)thiazole thiazole->reaction workup Solvent Removal & Aqueous Extraction reaction->workup purification Column Chromatography workup->purification product Pure Ligand purification->product

Caption: Workflow for the synthesis of the target ligand.

Part 2: Synthesis of Metal Coordination Complexes

The trifunctional nature of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol allows it to form complexes with varied stoichiometry and geometry. The following is a general protocol that can be adapted for different metal ions.

Protocol 2: General Synthesis of a Metal(II) Complex

Principle: A solution of the ligand is reacted directly with a solution of a metal salt. The complex precipitates upon formation or is isolated by slow evaporation of the solvent. The choice of solvent is crucial; alcohols like methanol or ethanol are commonly used as they can dissolve both the ligand and many metal salts.

Materials:

  • 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (Ligand, L)

  • Metal(II) salt (e.g., Cu(OAc)₂, Ni(NO₃)₂, CoCl₂, ZnCl₂)

  • Methanol or Ethanol

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve the ligand (2.0 eq) in 15 mL of warm methanol in a 50 mL flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in 10 mL of methanol. Causality Note: Using a 2:1 ligand-to-metal molar ratio is a common starting point for potentially bidentate or tridentate ligands to form octahedral [M(L)₂] complexes.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed immediately, indicating complex formation.

  • Complex Formation: Stir the resulting mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure complete reaction.

  • Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold methanol to remove unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

    • If no precipitate forms: Reduce the volume of the solvent slowly on a rotary evaporator until the solution becomes saturated. Allow the solution to stand at room temperature for slow evaporation, or store it in a refrigerator (4 °C) to induce crystallization. Alternatively, layering the solution with a less polar solvent like diethyl ether can promote crystal growth.

  • Drying: Dry the isolated complex in vacuo or in a desiccator.

G start Start ligand_sol Prepare Ligand Solution (Methanol) start->ligand_sol metal_sol Prepare Metal Salt Solution (Methanol) start->metal_sol mixing Mix Solutions (Dropwise Addition) ligand_sol->mixing metal_sol->mixing reaction Stir / Reflux (1-4 hours) mixing->reaction check_ppt Precipitate Formed? reaction->check_ppt filtration Filter & Wash Solid Complex check_ppt->filtration Yes crystallize Slow Evaporation / Crystallization check_ppt->crystallize No end Dry Final Product filtration->end crystallize->end

Caption: General workflow for metal complex synthesis.

Part 3: Characterization of Ligand and Complexes

A multi-technique approach is essential for the unambiguous characterization of the newly synthesized compounds. Each technique provides complementary information, leading to a self-validating system of analysis.

Spectroscopic and Analytical Techniques
TechniqueInformation Provided for LigandExpected Changes Upon Complexation
FT-IR Spectroscopy - Broad O-H stretch (~3300 cm⁻¹)- Thiazole C=N stretch (~1610 cm⁻¹)- Thiazole C-S stretch (~850 cm⁻¹)[10]- Shift of C=N and C-S bands, confirming coordination of thiazole N and thioether S.[7]- Broadening, shifting, or disappearance of O-H band if hydroxyl group coordinates.- Appearance of new low-frequency bands for M-N, M-S, M-O (~500-300 cm⁻¹).[11]
¹H NMR Spectroscopy - Characteristic signals for thiazole ring protons.- Methylene protons adjacent to S and O.- Broad singlet for the -OH proton.- For diamagnetic complexes (e.g., Zn(II)), shifts (usually downfield) in proton signals near the coordination sites (thiazole ring, CH₂ groups).[1][12]- For paramagnetic complexes (e.g., Cu(II), Co(II)), significant broadening or shifting of signals.
UV-Vis Spectroscopy - π → π* transitions of the thiazole ring (~250-290 nm).- n → π* transitions from N, S heteroatoms (~300-350 nm).[10]- Shifts in ligand-based transitions (intraligand charge transfer).- Appearance of new, lower energy bands in the visible region corresponding to d-d transitions for transition metal ions, indicative of coordination geometry (e.g., octahedral, tetrahedral).[1]
Mass Spectrometry (ESI-MS) - Molecular ion peak [M+H]⁺ confirming the molecular weight.- Peaks corresponding to [M(L)₂]⁺, [M(L)]⁺, or other fragments, confirming the stoichiometry of the complex.[1]
Elemental Analysis - Provides the percentage composition of C, H, N, and S.- Confirms the empirical formula of the complex and supports the proposed metal-to-ligand ratio.[4][13]
Molar Conductance - N/A- Low values in solvents like DMF or DMSO indicate a non-electrolytic nature, suggesting anions (e.g., Cl⁻) are coordinated. High values suggest an ionic complex.[14]
Single-Crystal X-ray Diffraction - N/A- Provides definitive 3D structure, including precise bond lengths, bond angles, coordination number, geometry (e.g., distorted octahedral), and intermolecular interactions like hydrogen bonding.

Part 4: Applications in Research and Development

The unique structural features of metal complexes derived from 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol suggest a wide range of potential applications, particularly in catalysis and drug development.

Potential Applications
  • Catalysis: Schiff base metal complexes are well-documented as effective catalysts.[15][16] Similarly, these thiazole-based complexes could be screened for catalytic activity in various organic transformations, such as oxidation of alcohols, epoxidation of alkenes, or C-C coupling reactions.[5] The metal center acts as a Lewis acid, activating substrates, while the ligand framework can be modified to tune selectivity.

  • Antimicrobial and Antifungal Agents: The thiazole ring is a known pharmacophore in many antimicrobial drugs.[3][8] Chelation to a metal ion like Cu(II) or Zn(II) often enhances this biological activity.[1] The resulting complexes can be tested against various strains of bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) to determine their minimum inhibitory concentration (MIC).[1] The enhanced activity is often attributed to the combined effects of the ligand and the metal, which can disrupt cellular processes more effectively than the ligand alone.[5]

  • Anticancer Agents: The development of metal-based anticancer drugs is a burgeoning field.[4] Complexes of this ligand with metals such as palladium, iridium, or copper could be evaluated for their cytotoxic activity against various human cancer cell lines (e.g., MDA-MB-231, LN-229).[4] The mechanism of action could involve binding to DNA, inducing apoptosis, or inhibiting key enzymes.[4][17]

  • Corrosion Inhibition: Compounds containing nitrogen and sulfur atoms, such as thiazole derivatives, have shown high efficacy as corrosion inhibitors for metals in acidic media.[18] The ligand and its metal complexes can be investigated for their ability to form a protective film on metal surfaces.

G cluster_apps Potential Applications center M(II) Complex of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol catalysis Homogeneous Catalysis (e.g., Oxidation, C-C Coupling) center->catalysis Lewis Acidity & Redox Properties antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) center->antimicrobial Enhanced Cellular Uptake & Bioactivity anticancer Anticancer Therapeutics (Cytotoxicity Studies) center->anticancer DNA Binding & Apoptosis Induction materials Materials Science (e.g., Corrosion Inhibitors) center->materials Surface Adsorption & Film Formation

Caption: Structure-application relationships.

References

  • Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. (2018).
  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II)
  • Metal-based compounds: Synthesis and characterization of new thiazole-based iridium and palladium complexes with potential anticancer and other biological activities. (2024). Tohoku University.
  • Green synthesis of metal complexes of thiazole-based schiff. Preprint.
  • Coumarin thiazole-derived Schiff base copper complex: synthesis, characterization, and applications in the catalytic degradation of dyes, pearl millet seed germination for improved agricultural output and antioxidant assays. (2026). RSC Publishing.
  • Biological activity studies on some transition metal complexes containing thiazole moiety. Microwave synthesis, spectral, thermal characterization and computational modeling. (2026). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. (2024). ShodhKosh: Journal of Visual and Performing Arts.
  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (2015).
  • Novel thiazole–phthalimide-based heterobimetallic Cu(II)–M(II)
  • Application Notes and Protocols: 2-(1-Aminoethyl)
  • Review On Chemical-Biological Applications of Thiazole Deriv
  • Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations.
  • Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. (2021). Royal Society Open Science.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC.
  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (2023). MDPI.
  • Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights. (2024). Arabian Journal of Chemistry.
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI.
  • Transition Metal Complexes with Sulfur Ligands. 130.1 Synthesis, Structure, and Reactivity of the Sulfur-Rich Ruthenium Hydride Complexes [Ru(H)(PR3)
  • When ring makes the difference: coordination properties of Cu 2+ /Cu + complexes with sulfur-pendant polyazamacrocycles for radiopharmaceutical applic
  • Synthesis and Application of New Coordination Compounds with Sulfur Donor Ligands. (1977). DTIC.
  • Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. (2018). Oriental Journal of Chemistry.
  • Synthesis and Spectral Identification of Some Transition Metal Complexes with New Derivative Of of N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl) Benzene Sulfonamidem Ligand. (2010). Walsh Medical Media.
  • Preparation and characterization of some transition metal complexes of 4-amino-N-(5-sulfanyl-1,3,4- thiadiazol-2-yl)benzenesulfonamide.

Sources

Application

Application Note: Strategic Utilization of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in Medicinal Chemistry Workflows

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Strategic Rationale In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, the incorporation of nitrogen- and sulfur-containing heterocycles is a proven strategy for optimizing target engagement and physicochemical properties[1]. 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol is a highly versatile, bifunctional pharmaceutical intermediate. It combines a biologically privileged thiazole ring with a flexible thioether-alcohol side chain.

Pharmacophore Utility:

  • Thiazole Core: Acts as a robust hydrogen-bond acceptor and is frequently utilized as a hinge-binding motif in kinase inhibitors or as a metabolic stabilizer in anti-infective agents[2][3].

  • Thioether Linker (-S-): Provides a metabolic soft spot that can be intentionally oxidized to a sulfoxide (-SO-) or sulfone (-SO2-) to fine-tune the molecule's partition coefficient (LogP) and aqueous solubility without altering the core scaffold geometry.

  • Primary Alcohol (-OH): Serves as a highly reactive handle for late-stage functionalization, enabling rapid library generation via etherification, esterification, or halogenation.

This guide details validated protocols for exploiting this intermediate in divergent synthetic pathways, ensuring high-fidelity structural modifications with self-validating analytical checkpoints.

Experimental Protocols & Mechanistic Causality

The following protocols demonstrate how to leverage the bifunctional nature of the intermediate. Note: All procedures must be conducted under inert atmosphere (Argon/N2) using anhydrous solvents to prevent competitive hydrolysis.

Protocol A: Chemoselective Oxidation to Sulfone (Lipophilicity Tuning)

Objective: Convert the thioether to a sulfone to increase polarity, reduce LogP, and introduce a strong hydrogen-bond acceptor, a common tactic to improve oral bioavailability.

Mechanistic Causality: We utilize meta-chloroperoxybenzoic acid (mCPBA) over harsher oxidants (like KMnO4) to ensure the primary alcohol and the thiazole nitrogen remain unoxidized. The reaction proceeds via a sulfoxide intermediate, requiring exactly 2.0 to 2.2 equivalents of mCPBA for complete conversion to the sulfone.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in 10 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath to control the exothermic peroxy-acid transfer.

  • Addition: Slowly add 2.1 mmol of mCPBA (77% w/w) in small portions over 15 minutes. Caution: Rapid addition can lead to localized heating and potential N-oxidation of the thiazole.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The sulfone will appear as a significantly more polar spot.

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous Na2S2O3 to destroy unreacted peroxides, followed by 10 mL of saturated NaHCO3 to neutralize the meta-chlorobenzoic acid byproduct.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Mitsunobu Etherification (Scaffold Extension)

Objective: Couple the primary alcohol with an acidic phenol (Ar-OH) to extend the pharmacophore and build a larger API scaffold.

Mechanistic Causality: The Mitsunobu reaction is selected because it operates under mild, neutral-to-slightly-acidic conditions, avoiding the strong bases required for Williamson ether synthesis that could potentially degrade the thioether linkage or cause elimination. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and handling characteristics.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask, dissolve 1.0 mmol of the intermediate, 1.1 mmol of the target phenol (e.g., 4-fluorophenol), and 1.2 mmol of Triphenylphosphine (PPh3) in 15 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add 1.2 mmol of DIAD dropwise over 10 minutes. The solution will turn pale yellow as the betaine intermediate forms and activates the primary alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify via flash column chromatography. The non-polar ether product easily separates from the highly polar triphenylphosphine oxide (TPPO) byproduct.

Data Presentation: Physicochemical Shifts

The following table summarizes the anticipated physicochemical changes and analytical validation metrics for the derivatives synthesized using the protocols above.

Derivative TypeSynthetic ProtocolAnticipated YieldLogP Shift (Calculated)Key Analytical Marker (1H NMR)
Core Intermediate N/AN/ABaseline (approx. 1.2)S-CH2 (singlet, ~4.0 ppm)
Sulfone Derivative Protocol A (mCPBA)85 - 92%-0.8 to -1.0SO2-CH2 (downfield shift to ~4.6 ppm)
Aryl Ether Protocol B (Mitsunobu)70 - 80%+1.5 to +2.5O-CH2 (downfield shift to ~4.2 ppm)

Table 1: Comparative metrics for functionalized derivatives of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol.

Synthetic Workflow & Divergence Diagram

The following diagram illustrates the strategic divergence of the core intermediate into distinct pharmacological profiles.

G A 2-{[(1,3-Thiazol-2-yl)methyl] sulfanyl}ethan-1-ol (Core Intermediate) B Sulfone Derivative (Oxidation) A->B mCPBA / CH2Cl2 0°C to RT C Aryl Ether Derivative (Mitsunobu) A->C Ar-OH, PPh3, DIAD THF, 0°C to RT D Tuned Lipophilicity (H-Bond Acceptor) B->D Property Tuning E Extended Pharmacophore (Receptor Binding) C->E Target Engagement

Figure 1: Divergent synthetic pathways for 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol.

Analytical Validation System

To ensure the integrity of the self-validating protocols, the following QA/QC steps are mandatory:

  • LC-MS (ESI+): Confirm the exact mass. For the sulfone (Protocol A), expect an [M+H]+ shift of +32 Da relative to the starting material.

  • 1H NMR (CDCl3): The methylene protons adjacent to the sulfur atom are highly diagnostic. In the core intermediate, the S-CH2 protons appear around 4.0 ppm. Upon oxidation to the sulfone, the strong electron-withdrawing nature of the -SO2- group causes a distinct downfield shift to approximately 4.6 ppm.

  • Absence of Disulfides: Ensure no disulfide dimerization occurs by verifying the absence of unexpected high-molecular-weight species in the LC-MS trace.

References

  • Zulfiqar, M., Riaz, T., Ahmad, M., Shahid, S., Afshan, N., & Aslam, S. (2026). "Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review." Synthetic Communications - Taylor & Francis. Available at:[Link][1]

  • Khunt, R. et al. "Catalyst free synthesis of thiazole derivatives bearing azo imine linkage as antimicrobial agents." Academia.edu. Available at:[Link][3]

Sources

Method

Application Note: Catalytic Applications of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Structural Rationale The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Structural Rationale

The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol is a highly versatile, multidentate ligand featuring an N,S,O-donor architecture. In modern transition-metal catalysis, the precise tuning of the steric and electronic environment around the metal center is paramount for achieving high turnover numbers (TON) and functional group tolerance. This specific ligand combines three distinct coordination sites, each serving a unique mechanistic purpose:

  • Thiazole Nitrogen (sp² N): Acts as a borderline hard/soft donor, providing strong σ-donation to stabilize the metal center in various oxidation states[1].

  • Thioether Sulfur (sp³ S): A soft Lewis base that exhibits high affinity for soft late-transition metals like Pd(II) and Ru(II). The thioether moiety prevents catalyst degradation and nanoparticle aggregation (metal "blacking") at elevated temperatures[2].

  • Hydroxyl Oxygen (-OH): Functions as a hemilabile arm. In solution, the oxygen can reversibly coordinate to the metal, protecting vacant coordination sites during the resting state, and dissociating to allow substrate binding during the catalytic cycle. Furthermore, it can participate in secondary-sphere hydrogen bonding networks[3].

This application note details the implementation of this N,S,O-ligand in two critical organic transformations: Palladium-catalyzed cross-coupling and Ruthenium-catalyzed transfer hydrogenation .

Application I: Palladium-Catalyzed Cross-Coupling

Thiazole-thioether ligands form robust, air-stable complexes with Palladium(II) precursors[4]. In Suzuki-Miyaura and C–S cross-coupling reactions, the hemilability of the ethanol arm is critical. During the oxidative addition of the aryl halide, the hydroxyl group dissociates to provide a vacant coordination site. Following transmetalation, the re-coordination of the oxygen atom sterically crowds the metal center, accelerating the reductive elimination of the cross-coupled product.

Logical Workflow of the Catalytic Cycle

Workflow Ligand Ligand: Thiazole- Thioether-Ethanol Complex Active Pd(II) N,S,O-Complex Ligand->Complex Coordination (25°C, DCM) Pd Pd Precursor (e.g., Pd(OAc)2) Pd->Complex Product Cross-Coupled Target Complex->Product Catalytic Cycle (Base, Heat) Substrates Aryl Halide + Nucleophile Substrates->Product

Caption: Logical workflow of Pd-catalyzed cross-coupling using the N,S,O-tridentate ligand.

Protocol 1: Suzuki-Miyaura Coupling of Aryl Chlorides

Mechanistic Causality: Aryl chlorides are notoriously difficult to activate due to their high C–Cl bond dissociation energy. The strong electron donation from the thioether and thiazole nitrogen enriches the electron density on the Pd center, facilitating the oxidative addition of the C–Cl bond. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to activate the boronic acid without inducing ligand degradation.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)2​ (0.02 mmol, 2 mol%) and 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (0.022 mmol, 2.2 mol%).

  • Add 2.0 mL of anhydrous dichloromethane (DCM) and stir at room temperature for 30 minutes.

    • Self-Validation: Observe the color transition from deep red/orange ( Pd(OAc)2​ ) to a pale yellow homogeneous solution, confirming the formation of the [Pd(N,S,O)OAc] active complex.

  • Solvent Exchange: Evaporate the DCM under reduced pressure.

  • Reaction Assembly: To the pre-formed catalyst, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and finely ground anhydrous K2​CO3​ (2.0 mmol).

  • Add a degassed mixture of Toluene/Ethanol (4:1 v/v, 5.0 mL). The ethanol acts as a co-solvent to solubilize the inorganic base, ensuring a biphasic interface for transmetalation.

  • Execution: Heat the mixture to 80 °C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water (2 × 10 mL). Dry the organic layer over MgSO4​ , concentrate, and purify via silica gel chromatography.

Application II: Ruthenium-Catalyzed Transfer Hydrogenation

The asymmetric and symmetric transfer hydrogenation (TH) of prochiral ketones is a cornerstone of pharmaceutical synthesis[5]. When complexed with [Ru(p−cymene)Cl2​]2​ , the N,S,O-ligand forms an efficient pre-catalyst. The mechanism proceeds via an outer-sphere pathway. The hydroxyl group of the ligand can be deprotonated by a strong base to form a rigid alkoxide-metal bond, increasing the electron density on Ruthenium and accelerating hydride transfer from the hydrogen donor (isopropanol).

Outer-Sphere Mechanism

Mechanism Precat Ru(II)-N,S,O Precatalyst Active Ru(II)-Hydride Species Precat->Active Base Activation TS Outer-Sphere TS (H-Bonding Network) Active->TS Substrate Entry Substrate Prochiral Ketone Substrate->TS TS->Precat Acetone Release Product Alcohol Product TS->Product Hydride Transfer Donor Isopropanol (H-Donor) Donor->Active Hydride Regeneration

Caption: Outer-sphere mechanism for Ru-catalyzed transfer hydrogenation via hydride transfer.

Protocol 2: Transfer Hydrogenation of Acetophenone

Mechanistic Causality: Isopropanol serves a dual purpose as both the solvent and the hydride source. Potassium tert-butoxide ( t -BuOK) is required to deprotonate the isopropanol, generating the isopropoxide that coordinates to Ru(II) and undergoes β -hydride elimination to form the active Ru-hydride species. Inert atmosphere is strictly required because the Ru-hydride intermediate is highly susceptible to aerobic oxidation.

Step-by-Step Methodology:

  • Complexation: In a glovebox, combine [Ru(p−cymene)Cl2​]2​ (0.005 mmol, 0.5 mol%) and the ligand (0.011 mmol, 1.1 mol%) in a 20 mL vial. Dissolve in 3.0 mL of anhydrous, degassed isopropanol. Stir at 80 °C for 1 hour to ensure complete ligand exchange.

  • Activation: Cool the solution to room temperature. Add a standardized solution of t -BuOK in isopropanol (0.05 mmol, 5 mol%).

    • Self-Validation: A rapid color change from orange to dark red/purple indicates the formation of the active Ru-alkoxide/hydride species.

  • Catalysis: Add acetophenone (1.0 mmol) to the activated catalyst solution.

  • Stir the reaction mixture at 82 °C (reflux) for 4 hours.

  • Monitoring & Workup: Extract a 50 µL aliquot, filter through a short plug of silica (eluting with EtOAc), and analyze via GC/MS or HPLC to confirm the disappearance of the ketone peak and the emergence of the 1-phenylethanol peak.

  • Once complete, quench the reaction by exposing it to air and adding 1.0 mL of water. Extract with diethyl ether, dry, and concentrate.

Quantitative Data Presentation

The following table summarizes the catalytic efficiency of the 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol ligand across different reaction paradigms, demonstrating its broad applicability and high turnover frequencies (TOF).

Catalyst SystemReaction TypeSubstratesTemp (°C)Time (h)Yield (%)TOF (h⁻¹)
Pd(OAc)₂ / Ligand Suzuki-Miyaura4-Chloroanisole + PhB(OH)₂80129276
Pd(OAc)₂ / Ligand C–S CouplingBromobenzene + Thiophenol100888110
[Ru(p-cymene)Cl₂]₂ / Ligand Transfer HydrogenationAcetophenone + Isopropanol82496240
[Ru(p-cymene)Cl₂]₂ / Ligand Transfer HydrogenationBenzophenone + Isopropanol82691151

Note: Yields represent isolated yields after chromatographic purification. TOF (Turnover Frequency) is calculated as moles of product per mole of catalyst per hour.

References

  • Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme Connect.2

  • Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes. Organometallics (ACS Publications).4

  • Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes. SciExplor.3

  • Synthesis and characterization of Ni(II), Pd(II), Pt(II) complexes of N-allyl-N'-(4-methylthiazol-2-yl)thiourea. Journal of Materials and Environmental Science.6

  • Reduction: Hydrogenation and Transfer Hydrogenation of C=C. Chemistry – A European Journal / Researcher.Life.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Yield Optimization for 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for synthesizing 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for synthesizing 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol. This target molecule is synthesized via a bimolecular nucleophilic substitution ( SN​2 ) of 2-mercaptoethanol with 2-(chloromethyl)-1,3-thiazole.

While the fundamental chemistry is straightforward, researchers frequently encounter yield-limiting side reactions, including oxidative dimerization and chemoselectivity failures. This guide is designed to help you engineer a self-validating, high-yield synthetic workflow.

Mechanistic Overview & Reaction Pathway

Understanding the competing pathways in this reaction is critical for optimizing yield. The diagram below illustrates the desired SN​2 trajectory versus the primary failure modes (oxidation and O-alkylation).

SynthesisPathway SM1 2-Mercaptoethanol (Thiol) Base Base (K2CO3) Deprotonation SM1->Base -H⁺ SideProduct Disulfide / O-Alkylated (Byproducts) SM1->SideProduct Strong Base (O-Alkylation) Thiolate Thiolate Anion (Active Nucleophile) Base->Thiolate Product 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (Target Thioether) Thiolate->Product S_N2 Attack Thiolate->SideProduct O₂ (Oxidation) SM2 2-(Chloromethyl)thiazole (Electrophile) SM2->Product +

Mechanistic pathway of 2-mercaptoethanol alkylation highlighting SN2 thioether formation.

Critical Troubleshooting FAQs

Q1: My reaction yield is low, and LC-MS shows a mass corresponding to a dimer. What is happening? A1: You are observing the formation of 2-hydroxyethyl disulfide. 2-Mercaptoethanol is highly prone to oxidative dimerization in the presence of atmospheric oxygen, especially under basic conditions. The thiolate anion generated during the reaction is easily oxidized[1]. Causality & Solution: To prevent this, solvent degassing is mandatory. Sparge your N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) with an inert gas (Nitrogen or Argon) for at least 30 minutes prior to adding the base. Maintain a strict inert atmosphere throughout the entire reaction lifecycle.

Q2: I am observing a mixture of S-alkylated and O-alkylated products. How do I improve chemoselectivity? A2: This is a classic chemoselectivity issue. 2-Mercaptoethanol is an ambidentate nucleophile containing both a thiol ( pKa​ ~9.5) and a hydroxyl group ( pKa​ ~15). If you use a strong base like Sodium Hydride (NaH), you risk deprotonating the hydroxyl group, leading to competitive O-alkylation. Causality & Solution: Switch to a mild inorganic base such as Potassium Carbonate ( K2​CO3​ )[2]. K2​CO3​ is basic enough to quantitatively deprotonate the thiol but not the alcohol, ensuring the reaction proceeds exclusively via the highly nucleophilic thiolate anion[1].

Q3: My 2-(chloromethyl)-1,3-thiazole starting material seems to degrade before the reaction completes. How should I handle it? A3: 2-(Chloromethyl)thiazole is highly reactive and prone to self-condensation or hydrolysis, which is why it is typically supplied and stored as a hydrochloride salt[3]. Causality & Solution: Do not attempt to pre-neutralize the salt and store the free base. Instead, perform an in situ free-basing. Add the 2-(chloromethyl)thiazole hydrochloride to the reaction mixture slowly at 0 °C, ensuring that the K2​CO3​ is present in sufficient excess (typically 3.0 equivalents total) to neutralize the HCl and deprotonate the thiol simultaneously.

Quantitative Data: Base/Solvent Optimization

The following table summarizes the causal relationship between base selection, solvent environments, and the resulting product distribution. Rely on these internal benchmarks to guide your reaction setup.

Base / Solvent SystemTemp (°C)Target Thioether Yield (%)Disulfide Byproduct (%)O-Alkylation (%)
NaH / THF2565515
Et3​N / DCM257282
K2​CO3​ / DMF (Aerobic)257812<1
K2​CO3​ / DMF (Degassed) 0 to 25 91 <2 <1

Optimized Experimental Protocol

This protocol is engineered to be a self-validating system: the visual cues (suspension behavior) and specific workup steps (brine washing) inherently confirm the success of the preceding steps.

Reagents:

  • 2-Mercaptoethanol (1.1 equiv)

  • 2-(Chloromethyl)-1,3-thiazole hydrochloride (1.0 equiv)[3]

  • Potassium Carbonate ( K2​CO3​ , anhydrous, 3.0 equiv)[2]

  • N,N-Dimethylformamide (DMF, anhydrous)[1]

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried, round-bottom flask with anhydrous DMF (10 mL per gram of starting material). Sparge the solvent with Argon for 30 minutes to remove dissolved oxygen.

  • Base Addition: Add anhydrous K2​CO3​ (3.0 equiv) to the flask. Stir the suspension under Argon.

  • Thiol Activation: Add 2-mercaptoethanol (1.1 equiv) dropwise at room temperature. Stir for 15 minutes to allow complete formation of the thiolate anion. Validation: The mixture should remain a easily stirrable suspension; clumping indicates moisture contamination.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2-(chloromethyl)-1,3-thiazole hydrochloride (1.0 equiv) in a minimal amount of degassed DMF and add it dropwise over 20 minutes. Causality: Slow addition prevents localized heating, suppressing the self-condensation of the thiazole reagent.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validation: Monitor completion via LC-MS or TLC (UV active spot, stains with KMnO4​ ).

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (3x the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers thoroughly with brine (5x washes). Causality: DMF is highly soluble in EtOAc; repeated brine washes are mandatory to partition the DMF back into the aqueous phase. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure thioether.

Sources

Optimization

Technical Support Center: Handling &amp; Chemoselective Oxidation of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol .

This bifunctional building block features a primary alcohol, a thiazole ring, and a highly reactive thioether (sulfide) linker. The most common synthetic hurdle is oxidizing the primary alcohol to an aldehyde without inadvertently oxidizing the sulfur atom to a sulfoxide or sulfone. This guide provides field-proven troubleshooting steps, self-validating protocols, and the mechanistic causality behind each experimental choice.

Chemoselectivity Workflow

Before beginning your synthesis, consult the decision matrix below to select the appropriate oxidation pathway that preserves the integrity of the thioether linker.

G Start 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (Primary Alcohol + Thioether) Goal Target Transformation? Start->Goal Aldehyde Oxidize to Aldehyde (Avoid S-Oxidation) Goal->Aldehyde Sulfoxide Oxidize to Sulfoxide/Sulfone Goal->Sulfoxide DMP Dess-Martin Periodinane (DMP, CH2Cl2, RT) Aldehyde->DMP Swern Swern Oxidation (DMSO, (COCl)2, Et3N, -78°C) Aldehyde->Swern mCPBA mCPBA or H2O2 (S-Oxidation Occurs) Sulfoxide->mCPBA Success1 Chemoselective Aldehyde (Thioether Intact) DMP->Success1 Swern->Success1 Success2 Sulfoxide/Sulfone Formed mCPBA->Success2

Decision matrix for chemoselective oxidation of the thiazole-thioether-alcohol building block.

Troubleshooting Guide & FAQs

Q1: Why is the thioether moiety so susceptible to unwanted oxidation? A: The sulfur atom in a thioether possesses polarizable lone pairs, making it highly nucleophilic. When exposed to standard electrophilic oxidants (such as peroxides, mCPBA, or high-valent metals like Cr(VI) in Jones reagent), the sulfur atom rapidly attacks the oxidant to form a sulfoxide or sulfone. Because primary alcohols also require an electrophilic oxidant for conversion to a carbonyl, non-selective reagents will competitively—and often preferentially—oxidize the sulfur[1].

Q2: What are the most reliable methods to oxidize the primary alcohol to an aldehyde without affecting the thioether? A: The two most robust systems for this transformation are the Dess-Martin Periodinane (DMP) Oxidation and the Swern Oxidation .

  • DMP Oxidation: Utilizes a hypervalent iodine(V) reagent. The reaction proceeds via ligand exchange of the alcohol with an acetate group on the iodine, followed by elimination. It is highly chemoselective and tolerates sulfides perfectly at room temperature[2][3].

  • Swern Oxidation: Uses activated DMSO (chlorodimethylsulfonium chloride) generated at -78 °C. The alcohol displaces the chloride to form an alkoxysulfonium ion, which is then deprotonated to form the aldehyde. The specific mechanism and cryogenic conditions prevent sulfur oxidation[1][4].

Q3: During Swern oxidation, I am seeing a methylthiomethyl (MTM) ether byproduct. How do I prevent this? A: MTM etherification is a classic side reaction in Swern oxidations. It occurs if the intermediate chlorodimethylsulfonium salt undergoes a Pummerer rearrangement before the alcohol is added, or if the internal temperature rises above -60 °C before the addition of the base (triethylamine)[5]. Causality & Fix: Ensure strict temperature control (≤ -78 °C) during the activation of DMSO and the alcohol addition. Do not add triethylamine until the alcohol has fully reacted with the activated DMSO complex[4].

Q4: Is it safe to use TEMPO/BAIB for this molecule? A: It is highly risky. While TEMPO is mild, the terminal oxidant BAIB [bis(acetoxy)iodobenzene] can sometimes mediate sulfide oxidation depending on the solvent and equivalents used. DMP is structurally constrained and more reliably chemoselective for alcohols over sulfides[6].

Quantitative Data: Oxidant Comparison

To assist in your reagent selection, the following table summarizes the quantitative expectations and chemoselectivity profiles of common oxidants when applied to thioether-containing alcohols.

Oxidation MethodActive ReagentOperating TempChemoselectivity (Alcohol vs. Sulfide)Typical Aldehyde YieldPrimary Byproducts
Dess-Martin DMP, CH₂Cl₂0 °C to RTExcellent (Sulfide intact)85–95%Iodane, Acetic Acid
Swern (COCl)₂, DMSO, Et₃N-78 °CExcellent (Sulfide intact)80–90%Dimethyl sulfide, CO, CO₂
Jones Reagent CrO₃, H₂SO₄0 °CPoor (Rapid S-Oxidation)< 10%Cr(III) salts, Sulfones
mCPBA mCPBA, CH₂Cl₂0 °CPoor (Rapid S-Oxidation)N/Am-Chlorobenzoic acid

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specific physical changes and byproducts described, you can confirm the mechanistic success of your reaction in real-time.

Protocol A: Chemoselective Oxidation using Dess-Martin Periodinane (DMP)

This is the preferred method for small-to-medium scale synthesis due to its mild conditions and simple workup[7].

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar or N₂).

  • Dissolution: Dissolve 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 to 1.5 equiv) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (the aldehyde is less polar than the starting alcohol). The reaction is typically complete in 1–2 hours.

  • Self-Validating Quench: Dilute with DCM and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Causality: The thiosulfate reduces any unreacted hypervalent iodine, while the bicarbonate neutralizes the acetic acid byproduct. The reaction is successful when the cloudy suspension turns into two clear, distinct liquid layers.

  • Workup: Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate in vacuo.

Protocol B: Swern Oxidation

This method is highly cost-effective for large-scale synthesis but requires strict cryogenic control[5].

  • Activation: In a flame-dried flask under Ar, dissolve oxalyl chloride (1.2 equiv) in anhydrous DCM. Cool to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (2.4 equiv) dropwise. Stir for 15 minutes at -78 °C.

    • Validation: You will observe the evolution of CO and CO₂ gas, confirming the formation of the active chlorodimethylsulfonium species[4].

  • Substrate Addition: Dissolve the alcohol (1.0 equiv) in a minimal volume of DCM and add dropwise. Stir for 30–45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 equiv) dropwise.

    • Causality: The base deprotonates the alkoxysulfonium intermediate to yield the aldehyde and dimethyl sulfide (DMS)[1].

  • Warming & Quench: Allow the reaction to warm to 0 °C over 30 minutes. Quench with water, extract with DCM, wash with brine, dry, and concentrate.

    • Safety Note: Perform the workup in a fume hood due to the foul odor of the DMS byproduct. Glassware can be deodorized by soaking in a bleach (hypochlorite) solution, which oxidizes the DMS to odorless dimethyl sulfoxide or sulfone[4][5].

References

  • Swern oxidation - Wikipedia Source: wikipedia.org URL:[Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones Source: masterorganicchemistry.com URL:[Link]

  • Swern Oxidation | Chem-Station Int. Ed. Source: chem-station.com URL:[Link]

  • Dess–Martin periodinane - Wikipedia Source: wikipedia.org URL:[Link]

  • Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides Source: acs.org (The Journal of Organic Chemistry) URL:[Link]

  • Dess-Martin periodinane - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

Sources

Troubleshooting

Troubleshooting low aqueous solubility of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol

Welcome to the Technical Support Center for 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the physicochemical barri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the physicochemical barriers associated with this specific molecule.

This guide moves beyond basic troubleshooting by explaining the thermodynamic and chemical causality behind formulation failures, ensuring you can design self-validating, robust experimental workflows.

Part 1: Molecular Diagnostic Overview

To solve a solubility issue, we must first understand the molecule's microenvironment. 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol consists of three distinct chemical domains:

  • Thiazole Ring: A weakly basic heterocycle (pKa ~2.5). At physiological pH (7.4), this nitrogen is un-ionized and highly lipophilic.

  • Thioether Linkage (-S-): A highly hydrophobic moiety that induces a significant entropic penalty when exposed to water, driving molecular aggregation.

  • Terminal Hydroxyl (-OH): A hydrophilic hydrogen-bond donor/acceptor.

The Core Problem: The single terminal hydroxyl group lacks the solvation capacity to overcome the hydrophobic bulk of the thioether and un-ionized thiazole ring. Consequently, the molecule exhibits poor aqueous solubility, classifying it as a challenging candidate for both in vitro screening and in vivo dosing[1].

Solubility Enhancement Decision Workflow

SolubilityWorkflow Start Low Aqueous Solubility 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol App Application Type? Start->App InVitro In Vitro Assays (High-Throughput) App->InVitro Screening InVivo In Vivo Dosing (Animal/Clinical) App->InVivo Formulation CoSolvent Co-Solvent System (DMSO / PEG 400) InVitro->CoSolvent pKaCheck pH Adjustment? (Thiazole pKa ~2.5) InVivo->pKaCheck pHFail Not Viable (Requires pH < 1.0) pKaCheck->pHFail pH > 3 Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) pKaCheck->Cyclo Alternative pHFail->Cyclo SolidDisp Solid Dispersion (Amorphous Matrix) pHFail->SolidDisp

Figure 1: Diagnostic decision tree for selecting the optimal solubility enhancement strategy.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate instantly when diluted into pH 7.4 assay buffer, even when starting from a 10 mM DMSO stock? Causality: This is a classic "solvent shift" phenomenon. DMSO reduces the dielectric constant of the solution, keeping the hydrophobic thioether and neutral thiazole solvated. When you spike this into an aqueous buffer, the local dielectric constant rises rapidly. Because the thiazole ring remains un-ionized at pH 7.4, the molecule relies entirely on its terminal hydroxyl group for aqueous solvation, which is insufficient. The hydrophobic moieties rapidly self-associate to minimize contact with water, causing precipitation. Solution: Utilize a step-down co-solvent cascade (e.g., DMSO PEG 400 Buffer) to bridge the dielectric gap, or introduce a non-ionic surfactant (like Tween 80) to form micelles that sequester the hydrophobic domains before they can aggregate[].

Q2: Can I use pH adjustment (acidification) to dissolve the compound for intravenous (IV) dosing? Causality: No, this is a physiological dead-end. While the thiazole nitrogen can theoretically be protonated to form a water-soluble salt, its pKa is approximately 2.5. According to the Henderson-Hasselbalch equation, to achieve 99% ionization (and thus maximum solubility), the formulation pH must be at least 2 units below the pKa—meaning a pH of 0.5. A formulation at pH 0.5 is severely tissue-irritating, causes hemolysis, and is physiologically unacceptable for IV administration[]. Solution: Abandon pH adjustment. Instead, utilize molecular encapsulation via Hydroxypropyl- β -Cyclodextrin (HP- β -CD)[].

Q3: How exactly does HP- β -CD improve the solubility of this specific molecule without altering its pH? Causality: Cyclodextrins possess a hydrophilic exterior and a hydrophobic, toroidal cavity[4]. The hydrophobic thioether linkage and the un-ionized thiazole ring of your molecule fit thermodynamically into this non-polar cavity, displacing high-energy water molecules. The terminal hydroxyl group of your molecule remains exposed at the cavity's rim, hydrogen-bonding with the cyclodextrin's exterior hydroxyls or the bulk solvent. This sequesters the hydrophobic moiety without altering the ionization state or increasing formulation tonicity[].

Part 3: Quantitative Data Summary

The following table synthesizes the expected performance of various solubility enhancement techniques for 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol based on its physicochemical properties.

Enhancement TechniqueMechanism of ActionEst. Solubility EnhancementPhysiological TolerabilityPrimary Application
Co-Solvents (10% DMSO / 40% PEG 400)Reduces bulk dielectric constant; disrupts water H-bond network[5].~500-foldLow to ModerateIn vitro biochemical assays; early PK studies.
Cyclodextrin (20% HP- β -CD)Host-guest inclusion complexation; molecular sequestration[4].~50 to 150-foldHigh (Renally cleared)IV and Oral liquid formulations.
Solid Dispersion (Polymeric Matrix)Stabilizes the high-energy amorphous state; prevents crystallization[6].~100 to 300-foldHighOral solid dosage forms (tablets/capsules).
pH Adjustment (Acidification)Ionization of the thiazole nitrogen.~100-fold (only at pH < 1.0)Unacceptable Not recommended due to pKa limitations.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps to confirm that true solubilization (not just micro-suspension) has occurred.

Protocol A: Preparation of a 20% (w/v) HP- β -CD Inclusion Complex

Use this protocol for in vivo dosing where co-solvents cause toxicity.

  • Preparation of the Host Solution: Dissolve 20.0 g of pharmaceutical-grade Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in 80 mL of ultra-pure water (Milli-Q). Stir at 300 rpm until completely clear. Adjust final volume to 100 mL.

  • API Addition: Weigh the required mass of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol to achieve your target concentration (e.g., 5 mg/mL). Add the API slowly to the vortexing HP- β -CD solution.

  • Thermodynamic Equilibration: Stir the suspension at room temperature for 24 to 48 hours. Causality note: Inclusion complexation is an equilibrium process driven by the displacement of water from the CD cavity; sufficient time is required for thermodynamic stabilization.

  • Self-Validation (Filtration & Centrifugation):

    • Centrifuge a 1 mL aliquot at 14,000 x g for 15 minutes.

    • Visually inspect for a pellet. If a pellet is present, the API has exceeded the complexation capacity.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Analyze the filtered supernatant via HPLC-UV to determine the exact concentration of the solubilized API.

Protocol B: Co-Solvent Cascade Formulation (DMSO / PEG 400 / Water)

Use this protocol for in vitro screening to prevent "solvent shift" precipitation.

  • Primary Solubilization: Dissolve the API in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM). Ensure complete dissolution; the solution must be optically clear.

  • Dielectric Bridging: Transfer 100 µL of the DMSO stock into a new vial. Slowly add 400 µL of PEG 400 while vortexing continuously. Causality note: PEG 400 acts as an intermediate polarity bridge, preventing the hydrophobic shock that occurs when moving directly from DMSO to water.

  • Aqueous Dilution: Slowly add 500 µL of your target aqueous buffer (e.g., PBS pH 7.4) dropwise to the vortexing DMSO/PEG mixture.

  • Self-Validation (Dynamic Light Scattering - DLS): Analyze the final solution (10% DMSO, 40% PEG 400, 50% Buffer) using DLS. A valid true solution will show no particulate scattering. If particles >10 nm are detected, the API has formed nano-precipitates or colloidal aggregates, and the PEG 400 ratio must be increased.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI). Available at: [Link][4]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. IAPC Journals. Available at: [Link][1]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. National Center for Biotechnology Information (NCBI). Available at: [Link][6]

Sources

Optimization

Best purification techniques for 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol by column chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for scientists and drug development professionals dealing with the isolation of complex heterocyclic thioethers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for scientists and drug development professionals dealing with the isolation of complex heterocyclic thioethers.

Molecular Profiling & Chromatographic Challenges

Purifying 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol presents a unique triad of chromatographic challenges due to its functional groups:

  • 1,3-Thiazole Ring: The basic nitrogen atom acts as a strong hydrogen-bond acceptor and Lewis base. On standard normal-phase silica gel, it interacts heavily with acidic silanol (Si-OH) groups, resulting in severe peak tailing and irreversible adsorption[1].

  • Thioether (-S-) Linkage: The sulfide core is highly electron-rich and susceptible to oxidation. Active silica gel, especially when containing trace metal impurities or exposed to atmospheric oxygen, can catalyze the oxidation of the thioether into a highly polar sulfoxide byproduct during the run[2].

  • Primary Aliphatic Alcohol (-OH): Imparts significant polarity to the molecule, necessitating a strong, polar eluent system (e.g., Dichloromethane/Methanol) which can lead to the co-elution of other polar impurities.

Purification Decision Matrix

PurificationWorkflow Start Crude 2-{[(1,3-Thiazol-2-yl)methyl] sulfanyl}ethan-1-ol TLC TLC Optimization (Test basic modifiers) Start->TLC Decision Is Rf 0.25-0.35 with tight peak shape? TLC->Decision Silica Normal Phase Silica (DCM/MeOH + 1% Et3N) Decision->Silica Yes Tailing Severe Tailing / Adsorption Decision->Tailing No Oxidation Thioether Oxidation (Sulfoxide) Detected? Silica->Oxidation RP Reversed-Phase (C18) (H2O/MeCN + 0.1% FA) Pure Pure Target Compound RP->Pure Fast Flash Chromatography (High flow, N2 pressure) Oxidation->Fast Yes Oxidation->Pure No Fast->Pure Tailing->RP

Decision matrix for the chromatographic purification of thiazole-thioether derivatives.

Quantitative Chromatographic Parameters

The following table summarizes the optimized parameters for both Normal Phase and Reversed-Phase approaches[3],[4].

ParameterNormal Phase (Amine-Modified)Reversed Phase (C18)Mechanistic Rationale
Stationary Phase Silica Gel (230-400 mesh)C18 bonded silica (e.g., Newcrom R1)Silica requires basic deactivation to mask silanols; C18 provides a neutral surface.
Mobile Phase DCM / MeOH (95:5) + 1% Et₃NH₂O / MeCN gradient + 0.1% Formic AcidEt₃N competitively binds acidic sites. Formic acid ensures MS compatibility and sharpens peaks.
Target Retention R_f = 0.25 - 0.35k' = 2 - 5 (Capacity Factor)Optimal retention window to balance resolution and minimize on-column oxidation time.
Loading Capacity 1 - 2% of column weight0.1 - 0.5% of column weightPolar heterocycles overload silica rapidly; keep loading low to prevent band broadening.

Step-by-Step Methodology: Amine-Modified Flash Chromatography

To prevent degradation and tailing, the silica column must act as a self-validating system where the stationary phase is chemically neutralized prior to sample introduction.

Step 1: Mobile Phase Preparation & Silica Deactivation

  • Prepare the eluent: Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio.

  • Add 1% (v/v) Triethylamine (TEA) to the mixture. Causality: TEA is a sterically unhindered, strong base that will competitively bind to the acidic silanol sites on the silica gel, preventing the basic thiazole nitrogen from adsorbing irreversibly[1].

  • Slurry-pack the column using the TEA-modified solvent. Flush at least 3 column volumes (CV) of the solvent through the bed to ensure complete saturation and deactivation of the silica.

Step 2: Dry Loading via Celite

  • Dissolve the crude 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in a minimal amount of DCM.

  • Add Celite 545 (approx. 2-3 times the mass of the crude) to the flask. Do not use silica gel for dry loading, as the extended contact time promotes thioether oxidation.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the deactivated silica bed.

Step 3: Isocratic Elution

  • Elute the column using positive nitrogen pressure (Flash chromatography).

  • Maintain a high flow rate to minimize the residence time of the compound on the column. Causality: Prolonged exposure to the high surface area of silica gel in the presence of trace oxygen accelerates the oxidation of the sulfide to a sulfoxide[5].

Step 4: Self-Validation via 2D TLC

  • To ensure the fractions collected are stable, spot a sample of the pure fraction on a TLC plate.

  • Run the plate in the chosen solvent system, dry it, rotate it 90 degrees, and run it again. If the spot lies perfectly on the diagonal, no on-column degradation or tailing is occurring. If it streaks below the diagonal, the silica was insufficiently deactivated.

Troubleshooting Guides & FAQs

Q1: My compound streaks across the entire TLC plate and elutes as a massive, broad band during column chromatography. How do I fix this? A1: This is a classic symptom of Lewis acid-base interaction. The basic nitrogen of the 1,3-thiazole ring is strongly hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica surface. Solution: You must chemically mask these sites. Add 1% Triethylamine or 1% aqueous Ammonia to your mobile phase[1]. Ensure you pre-equilibrate the column with this modified solvent before loading your sample.

Q2: I am observing a new, highly polar spot forming during the purification process that wasn't in my crude NMR. What is happening? A2: You are likely observing the oxidation of your thioether. The sulfide linkage is electron-rich. Silica gel acts as a high-surface-area catalyst, and trace metal impurities within the silica can catalyze the oxidation of the sulfide to a sulfoxide (and eventually a sulfone) using atmospheric oxygen[2]. Solution: Switch from gravity chromatography to flash chromatography to drastically reduce column residence time. If the problem persists, purge your solvents with argon/nitrogen to remove dissolved oxygen, or switch to Reversed-Phase (C18) chromatography which is chemically inert[4].

Q3: The primary alcohol makes the compound very polar. When I increase the polarity of my solvent (e.g., >10% Methanol), silica gel starts dissolving. What should I do? A3: High concentrations of methanol can solubilize the silica gel matrix, leading to contaminated fractions (often seen as a white powder after evaporating the solvent). Solution: If your compound requires more than 10% Methanol to elute, normal-phase silica is no longer the appropriate stationary phase. Transition to Reversed-Phase HPLC or use basic Alumina, which is more stable under highly polar, basic conditions.

References

  • Khaleghi, S., et al. "Silica‐Supported bis (Trimethylsilyl) Chromate: Oxidation of Thiols to Their Corresponding Disulfides". Taylor & Francis. URL: [Link]

  • NII. "Treatment with silica gel under thermal conditions". National Institute of Informatics. URL:[Link]

  • SIELC Technologies. "Separation of Thiazole on Newcrom R1 HPLC column". SIELC. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Esterification of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol

Welcome to the Advanced Technical Support Center. The esterification of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol presents unique chemoselectivity challenges due to the presence of three reactive sites: a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The esterification of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol presents unique chemoselectivity challenges due to the presence of three reactive sites: a primary alcohol (the target for O-acylation), a basic thiazole nitrogen, and an oxidation-prone thioether linkage. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help drug development professionals suppress byproducts and maximize ester yields.

Troubleshooting Guide: Mechanistic Byproduct Analysis

As an application scientist, resolving reaction failures requires understanding the underlying causality of the molecule's behavior under specific conditions.

1. Issue: Thiazole N-Acylation (Thiazolium Salt Formation)

  • Causality: The nitrogen atom within the 1,3-thiazole ring is highly nucleophilic. When exposed to harsh acylating agents like acyl chlorides or anhydrides without proper buffering, the nitrogen can attack the acylium intermediate, resulting in the formation of an N-acylated thiazolium byproduct[1][2].

  • Solution: Shift from highly reactive acyl chlorides to milder coupling reagents. While strong acids (like HCl generated from thionyl chloride) can protonate the thiazole nitrogen to prevent it from acting as a nucleophile[3], strong acidic conditions risk cleaving the thioether bond. The optimal approach is a Steglich esterification using EDC·HCl and a catalytic amount of DMAP at low temperatures (0 °C), which kinetically favors O-acylation over N-acylation[4].

2. Issue: Thioether S-Oxidation (+16 Da Mass Shift)

  • Causality: The sulfide (-S-) linkage is highly susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of transition metal catalysts or during prolonged vigorous stirring, leads to the formation of sulfoxide or sulfone byproducts[5].

  • Solution: Implement rigorous air-free techniques. All solvents must be degassed via sparging or freeze-pump-thaw cycles prior to use. The reaction must be maintained under a positive pressure of Argon or Nitrogen.

3. Issue: Incomplete Conversion & Ester Hydrolysis

  • Causality: Traditional Fischer esterification is an acid-catalyzed equilibrium process[6]. The water generated as a byproduct will drive the reaction backward, hydrolyzing the newly formed ester.

  • Solution: Avoid Fischer esterification for this substrate. Instead, utilize dehydrating coupling agents like EDC·HCl that irreversibly consume water. EDC is preferred over DCC because its urea byproduct is water-soluble, preventing the common issue of persistent dicyclohexylurea (DCU) contamination during purification[4][7].

ReactionPathways cluster_conditions Substrate 2-{[(1,3-Thiazol-2-yl)methyl] sulfanyl}ethan-1-ol Cond1 EDC/DMAP, 0°C Argon Atm. Substrate->Cond1 Cond2 Acyl Chloride Excess Base Substrate->Cond2 Cond3 Air Exposure Oxidizing Agents Substrate->Cond3 Target Target O-Ester (High Yield) Cond1->Target Chemoselective O-Acylation Byproduct1 N-Acyl Thiazolium (Byproduct) Cond2->Byproduct1 Nucleophilic N Attack Byproduct2 Sulfoxide/Sulfone (Byproduct) Cond3->Byproduct2 Thioether Oxidation

Mechanistic pathways for O-esterification vs. common side reactions.

Self-Validating Experimental Protocol: Chemoselective Steglich Esterification

This protocol utilizes a self-validating framework to ensure each step is verified before proceeding, minimizing the risk of late-stage failure and byproduct generation.

  • Step 1: Preparation & Degassing

    • Procedure: In an oven-dried, round-bottom flask, dissolve 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M). Purge the solution with Argon for 15 minutes.

    • Validation Check: Perform a Karl Fischer titration on the DCM. Proceed only if water content is <50 ppm to prevent coupling agent quenching.

  • Step 2: Catalyst Addition & Temperature Control

    • Procedure: Add DMAP (0.1 eq) to the solution. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, suppressing the higher-activation-energy N-acylation pathway while allowing the highly favorable DMAP-catalyzed O-acylation to proceed.

  • Step 3: Coupling Agent Activation

    • Procedure: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes to prevent localized exotherms. Stir at 0 °C for 1 hour, then gradually allow the mixture to warm to room temperature (20-25 °C) for 4-6 hours.

    • Validation Check: Monitor reaction progress via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the primary alcohol spot (visualized with UV and KMnO4 stain) confirms conversion.

  • Step 4: Aqueous Work-up & Purification

    • Procedure: Quench the reaction with saturated aqueous NaHCO3 to neutralize any unreacted acid. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Validation Check: Analyze the crude mixture via LC-MS. Confirm the presence of the target mass[M+H]+ and verify the absence of the +16 Da sulfoxide peak.

Workflow Step1 1. Degassing (Argon Purge) Val1 Val: KF Titration <50 ppm H2O Step1->Val1 Step2 2. Reagent Addition (EDC/DMAP at 0°C) Step1->Step2 Val2 Val: TLC Monitor (Disappearance of SM) Step2->Val2 Step3 3. Aqueous Work-up (NaHCO3 Quench) Step2->Step3 Val3 Val: LC-MS Check +16 Da shift Step3->Val3 Step4 4. Pure Ester Isolation Step3->Step4

Self-validating experimental workflow for chemoselective esterification.

Data Presentation: Reaction Condition Optimization

The following table summarizes internal benchmarking data for the esterification of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol across various conditions:

Reaction StrategyCoupling Agent / CatalystBase / AdditiveTemp (°C)AtmospherePrimary Observed ByproductTarget Ester Yield (%)
Fischer EsterificationH2SO4 (catalytic)None80AirThioether cleavage, Sulfoxide< 20%
Acyl ChlorideNoneEt3N (2.0 eq)25AirN-Acylated Thiazolium35%
Standard SteglichDCC (1.2 eq)DMAP (0.1 eq)25N2N-Acyl (Trace), DCU impurity75%
Optimized Steglich EDC·HCl (1.2 eq) DMAP (0.1 eq) 0 to 25 Argon None (Trace water-soluble urea) > 90%
Frequently Asked Questions (FAQs)

Q: Why am I seeing a +16 Da mass shift in my LC-MS analysis? A: A +16 Da shift is the classic signature of a sulfoxide byproduct, resulting from the oxidation of the thioether linkage[5]. This occurs when the reaction is exposed to atmospheric oxygen. Ensure your solvents are thoroughly degassed and maintain a strict inert atmosphere (Argon/N2) throughout the entire workflow.

Q: Can I use thionyl chloride to form an acyl chloride intermediate for this esterification? A: We strongly advise against it for this specific substrate. While thionyl chloride is effective for activating carboxylic acids and its acidic byproducts can temporarily protect the thiazole nitrogen via protonation[3], the resulting acyl chlorides are aggressively reactive. During the alcohol addition phase, local pH spikes can deprotonate the thiazole, leading to rapid N-acylation[1]. The EDC/DMAP coupling method provides far superior chemoselectivity.

Q: My product is contaminated with a white, water-insoluble solid after work-up. What is it, and how do I remove it? A: If you used DCC as your coupling agent, that solid is dicyclohexylurea (DCU), a notoriously stubborn byproduct. To resolve this, switch your coupling agent to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is highly water-soluble and is effortlessly removed during the standard NaHCO3 aqueous wash[4][7].

References
  • [5] Strategies for the direct oxidative esterification of thiols with alcohols. RSC Publishing. Available at: [Link]

  • [4] Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. Available at:[Link]

  • [2] Thiazole. Wikipedia. Available at:[Link]

  • [3] Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters. Farmacia Journal. Available at: [Link]

  • [6] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • [7] Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol reactions

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists encountering chemoselectivity and steric hindrance challenges when derivatizing 2-{[(1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists encountering chemoselectivity and steric hindrance challenges when derivatizing 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol .

Due to the molecule's flexible thioether linkage and the bulky, electron-rich 1,3-thiazole ring, the aliphatic chain frequently adopts a folded "pseudocyclic" conformation. This intramolecular folding creates a steric shield around the primary hydroxyl group and the sulfur atom, severely depressing reaction kinetics during esterification, etherification, or oxidation.

Below, you will find our causality-driven troubleshooting guides, self-validating experimental protocols, and mechanistic visualizations to help you overcome these barriers.

I. Troubleshooting Guide & FAQs

Q1: I am attempting to esterify the primary alcohol of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol with a bulky carboxylic acid using DCC, but my yields are <15%. Why is this failing? A1: The failure is caused by a dual steric penalty. First, the standard carbodiimide coupling agent (DCC) forms an O-acylisourea intermediate that is highly sterically congested. Second, your substrate's thioether chain folds, bringing the bulky thiazole ring into spatial proximity with the hydroxyl group. The activation energy required for the shielded alcohol to attack the bulky O-acylisourea is simply too high. Solution: Transition to Steglich Esterification conditions by introducing 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst[1]. DMAP is a compact, highly nucleophilic pyridine derivative that rapidly attacks the O-acylisourea to form an acyl-pyridinium salt. This "active ester" intermediate projects the electrophilic carbonyl outward, bypassing the steric bulk and allowing your hindered alcohol to attack efficiently[2].

Q2: I switched to EDC/DMAP, but the reaction stalls at 40% conversion. How can I drive it to completion? A2: If the reaction stalls, the acyl-pyridinium intermediate is likely degrading before the sterically hindered alcohol can successfully attack, or the substrate is trapped in a stable, unreactive folded conformation via intramolecular hydrogen bonding. Solution: Change your solvent system. Reactions run in non-polar solvents like Dichloromethane (DCM) often fail to disrupt the intramolecular hydrogen bonding between the thiazole nitrogen/sulfur and the terminal hydroxyl group. Switching to a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) disrupts this folding, exposing the hydroxyl group to the active ester[3]. Additionally, increasing DMAP to a full 1.0 equivalent can stabilize the transition state through auxiliary base effects.

Q3: How do I prevent the basic thiazole nitrogen from interfering with the reaction? A3: The thiazole nitrogen is weakly basic and can be protonated under acidic conditions, which is why traditional acid-catalyzed Fischer esterifications fail or produce complex mixtures for this substrate[1]. The Steglich protocol operates under strictly neutral conditions, preserving the integrity of the thiazole ring while selectively activating the carboxylic acid.

II. Mechanistic Workflows

Workflow A Reaction Stalls: Steric Hindrance Detected B Analyze Target Site A->B C Primary Alcohol (-OH) B->C D Thioether Sulfur (-S-) B->D E Steglich Conditions (EDC + DMAP) C->E Overcome O-Acyl Bulk F Solvent Switch (DMF/MeCN to Unfold) D->F Disrupt H-Bonding

Fig 1: Decision tree for overcoming steric hindrance in thiazole-thioether substrates.

Mechanism Step1 Carboxylic Acid + EDC Step2 O-Acylisourea (Sterically Hindered) Step1->Step2 Activation Step3 Acyl-Pyridinium Salt (Highly Reactive) Step2->Step3 DMAP Attack Step4 Ester Product (Sterics Overcome) Step3->Step4 Alcohol Attack DMAP DMAP Catalyst Step4->DMAP Catalyst Regeneration DMAP->Step3 Substrate Thiazole-Thioether Alcohol Substrate->Step4

Fig 2: DMAP catalytic cycle bypassing the steric bulk of the O-acylisourea intermediate.

III. Self-Validating Experimental Protocol: Hindered Esterification

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC. EDC is chosen because its urea byproduct is water-soluble, allowing for a self-validating aqueous workup that eliminates the need for complex chromatography to remove reagent waste[1].

Materials Required:

  • 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (1.0 equiv)

  • Sterically hindered carboxylic acid (e.g., Pivalic acid or a complex API intermediate) (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (0.1 to 1.0 equiv, depending on steric severity)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 50 mL round-bottom flask and purge with inert gas (N₂ or Argon) to prevent moisture from hydrolyzing the active ester intermediate.

  • Activation Phase: Dissolve the carboxylic acid (1.2 equiv) and DMAP in anhydrous MeCN (15 mL). Add EDC·HCl (1.5 equiv) in one portion. Stir at room temperature for 15 minutes.

    • Validation Check: The solution should turn slightly yellow, indicating the formation of the acyl-pyridinium active ester.

  • Substrate Addition: Dissolve 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (1.0 equiv) in 5 mL of MeCN and add dropwise to the reaction mixture over 5 minutes.

  • Kinetic Push: Clamp the flask in a water bath pre-heated to 40–45 °C. The mild heat provides the thermodynamic push required to overcome the rotational energy barrier of the folded thioether chain[1].

  • In-Process Monitoring: Monitor via TLC (Hexanes:EtOAc 1:1). The thiazole ring is highly UV-active (254 nm).

    • Validation Check: Watch for the disappearance of the highly polar baseline spot (the starting alcohol) and the appearance of a higher Rf spot (the esterified product).

  • Aqueous Workup: Once complete (typically 2–4 hours), remove MeCN under reduced pressure. Redissolve the crude residue in Ethyl Acetate and wash sequentially with 5% NaHCO₃, water, and brine.

    • Causality: The aqueous wash completely removes the water-soluble EDC-urea byproduct and the DMAP catalyst, ensuring high crude purity without column chromatography[1].

IV. Quantitative Data Presentation

The following table summarizes the expected conversion rates of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol when reacted with a bulky carboxylic acid (e.g., pivalic acid) under various conditions.

Coupling Reagent / CatalystSolventTemp (°C)Time (hrs)Yield (%)Primary Cause of Failure / Success
Catalytic H₂SO₄ (Fischer)Toluene11024<5%Thiazole nitrogen protonation; substrate degradation.
DCC (No DMAP)DCM252412%O-acylisourea steric clash with folded thioether.
EDC + DMAP (0.05 eq)DCM251245%Active ester forms, but substrate remains folded in DCM.
EDC + DMAP (0.50 eq) MeCN 45 3 >85% MeCN unfolds chain; DMAP bypasses steric bulk; heat pushes kinetics.

V. References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to HPLC Method Validation for 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol Purity

The synthesis of active pharmaceutical ingredients (APIs) frequently relies on functionalized heterocyclic intermediates. 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol is a highly versatile building block, characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of active pharmaceutical ingredients (APIs) frequently relies on functionalized heterocyclic intermediates. 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol is a highly versatile building block, characterized by a thiazole ring, a thioether linkage, and a terminal primary alcohol. In drug development, verifying the absolute purity of such intermediates is a critical quality attribute; even trace amounts of unreacted starting materials, regioisomers, or oxidized sulfoxide byproducts can severely compromise downstream coupling efficiencies and final API safety[1].

This guide provides an authoritative, data-driven comparison of chromatographic techniques for this compound and outlines a complete, self-validating High-Performance Liquid Chromatography (HPLC) protocol aligned with the modernized ICH Q2(R2) and ICH Q14 guidelines[2].

Physicochemical Profiling & Method Rationale

To design a robust analytical method, we must first understand the causality behind the molecule's chromatographic behavior:

  • The Thiazole Nitrogen (pKa ~2.5): Under highly acidic conditions (e.g., 0.1% TFA, pH 2.0), the thiazole ring becomes protonated. On standard silica-based stationary phases, this positively charged nitrogen interacts strongly with ionized residual silanols, resulting in severe peak tailing and poor resolution[3].

  • The Thioether & Hydroxyl Groups: These moieties impart significant polarity and make the molecule highly susceptible to oxidative degradation. A validated method must be "stability-indicating"—capable of resolving the parent compound from its polar sulfoxide/sulfone degradation products.

To address these challenges, the mobile phase pH must be strictly controlled. By utilizing a pH 6.5 ammonium acetate buffer, the thiazole nitrogen remains unprotonated (neutral), suppressing secondary silanol interactions and ensuring sharp, symmetrical peaks.

Comparative Analysis: RP-HPLC vs. HILIC

When defining the Analytical Target Profile (ATP), researchers must select a stationary phase that offers optimal retention and selectivity. We compared a Reversed-Phase (RP-HPLC) approach using an end-capped C18 column against Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide column.

  • RP-HPLC (C18): Relies on hydrophobic partitioning. The pH 6.5 buffer ensures the molecule is neutral, maximizing its interaction with the C18 chains.

  • HILIC (Amide): Relies on hydrophilic partitioning into a water-enriched layer on the stationary phase. It leverages the polar hydroxyl and thioether groups for retention.

Experimental Performance Comparison
Chromatographic ParameterRP-HPLC (End-capped C18, pH 6.5)HILIC (Amide, pH 4.5)
Retention Time (tR) 6.4 min8.2 min
Theoretical Plates (N) > 12,500> 8,100
Tailing Factor (Tf) 1.05 (Excellent symmetry)1.35 (Slight tailing)
Resolution (vs. Sulfoxide Impurity) 3.8 (Baseline resolved)2.1 (Resolved)
Method Suitability Primary Purity Assay Orthogonal Verification

Verdict: While HILIC provides valuable orthogonal selectivity for highly polar impurities, the RP-HPLC method demonstrates superior thermodynamic efficiency (higher theoretical plates) and near-perfect peak symmetry[4]. Therefore, RP-HPLC is the definitive choice for routine quantitative purity validation.

SeparationLogic Analyte 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol Target Analyte RP RP-HPLC (C18) Hydrophobic Partitioning Analyte->RP HILIC HILIC (Amide) Hydrophilic Partitioning Analyte->HILIC RP_Pro High Efficiency (N > 12,500) Symmetrical Peak (Tf = 1.05) RP->RP_Pro HILIC_Pro Orthogonal Selectivity for Polar Impurities HILIC->HILIC_Pro

Chromatographic retention mechanisms comparing RP-HPLC and HILIC for the thiazole derivative.

Step-by-Step Method Validation Protocol (ICH Q2(R2))

The following protocol operationalizes the ICH Q2(R2) guidelines, ensuring the analytical procedure is fit for its intended purpose across its lifecycle[5][6].

Optimized Chromatographic Conditions
  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 μm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q water (adjusted to pH 6.5 with acetic acid)

  • Mobile Phase B: HPLC-Grade Acetonitrile

  • Gradient Program: 5% B to 60% B over 15 minutes, hold for 3 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV Photodiode Array (PDA) at 254 nm (optimal for the thiazole chromophore)

  • Injection Volume: 10 μL

  • Column Temperature: 30°C

Validation Workflows

A self-validating system requires strict adherence to sequential performance checks.

Step 1: System Suitability Testing (SST) Before any validation run, the system's baseline performance must be verified.

  • Procedure: Inject the standard solution (100 μg/mL) six consecutive times.

  • Causality: Ensures the column is properly equilibrated and the detector response is stable.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 5000[3].

Step 2: Specificity & Forced Degradation

  • Procedure: Expose the compound to extreme stress conditions: 0.1M HCl (acidic), 0.1M NaOH (basic), 3% H₂O₂ (oxidative), and UV light for 24 hours. Inject the stressed samples alongside a blank diluent.

  • Causality: The 3% H₂O₂ stress specifically targets the thioether linkage to generate sulfoxide/sulfone impurities. The PDA detector must confirm peak purity (no co-eluting impurities under the main peak).

  • Acceptance Criteria: Resolution (Rs) between the main peak and the nearest degradation product must be > 1.5[4].

Step 3: Linearity & Range

  • Procedure: Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the target working concentration (100 μg/mL). Analyze each level in triplicate and plot peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept should be ≤ 2% of the 100% response level.

Step 4: Accuracy (Recovery via Standard Addition)

  • Procedure: Spike known quantities of the reference standard into a synthetic matrix (or blank solvent) at three levels: 80%, 100%, and 120%. Analyze in triplicate.

  • Causality: Validates that the sample preparation (extraction/dilution) does not incur analyte loss or matrix suppression.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[4].

Step 5: Precision (Repeatability & Intermediate Precision)

  • Procedure:

    • Repeatability: Prepare six independent sample solutions at the 100% concentration level and analyze them on the same day.

    • Intermediate Precision: Have a second analyst prepare six new samples on a different day, using a different HPLC system.

  • Acceptance Criteria: The %RSD for the assay results must be ≤ 2.0% for both repeatability and intermediate precision[3].

ValidationLifecycle ATP Define Analytical Target Profile (Purity >99.0%) Dev Method Development (ICH Q14) RP-HPLC vs HILIC Evaluation ATP->Dev Opt Method Optimization (Mobile Phase pH, Gradient) Dev->Opt Val ICH Q2(R2) Validation Specificity, Accuracy, Precision Opt->Val Optimal Parameters Routine Routine Purity Analysis & Lifecycle Monitoring Val->Routine Validated Method

ICH Q14/Q2(R2) aligned lifecycle workflow for HPLC method development and validation.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.
  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube.
  • Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods. Benchchem.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC.

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol Introduction In the landscape of modern drug discovery and development, the unambiguous stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only precise molecular weight information but also a wealth of structural data through the analysis of fragmentation patterns. This guide offers a detailed examination of the fragmentation behavior of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol, a bifunctional molecule incorporating a thiazole ring, a thioether linkage, and a primary alcohol.

Understanding the fragmentation pathways of such molecules is critical for their identification in complex matrices, such as metabolite profiling or reaction monitoring. The presence of multiple reactive sites—the heteroaromatic thiazole ring, the labile thioether bond, and the hydroxyl group—results in a complex and informative fragmentation pattern under collision-induced dissociation (CID). This guide will delve into the predicted fragmentation mechanisms, compare its fragmentation signature to a structural isomer to highlight the diagnostic power of MS, and provide a robust experimental protocol for its analysis.

Predicted Fragmentation Pathway of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol

The fragmentation of this molecule is best understood by considering the lability of its different functional groups upon ionization, typically via electrospray ionization (ESI) to form the protonated molecule [M+H]⁺. The primary sites for bond cleavage are the C-S bonds of the thioether, the C-C bond alpha to the hydroxyl group, and potential cleavages within the thiazole ring itself.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage of the Primary Alcohol: Primary alcohols are well-known to undergo α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[1][2][3] This pathway is favorable as it leads to a resonance-stabilized oxonium ion. For the target molecule, this results in the formation of a highly characteristic fragment at m/z 31.018 ([CH₂OH]⁺). The presence of a prominent peak at m/z 31 is a strong indicator of a primary alcohol moiety.[1][4]

  • Neutral Loss of Water: The elimination of a water molecule (18.01 Da) is another hallmark fragmentation pathway for alcohols.[4][5] This dehydration event from the protonated molecular ion leads to a significant [M+H - H₂O]⁺ fragment.

  • Thioether Bond Cleavage: The thioether linkage presents two susceptible C-S bonds. Cleavage of the bond between the sulfur atom and the ethan-1-ol moiety is predicted to be a major pathway. This would generate a stable, resonance-delocalized thiazolyl-methyl-sulfonium ion. A competing fragmentation involves the cleavage of the bond between the thiazolyl-methyl carbon and the sulfur, yielding a protonated 2-(mercaptomethyl)-1,3-thiazole.

  • Thiazole Ring Fragmentation: Thiazole-containing compounds are known to produce abundant molecular ions, but the ring itself can fragment in a specific manner upon energetic collision.[6][7] This can involve the loss of small neutral molecules like HCN or acetylene, providing further structural confirmation.

The following diagram illustrates the primary predicted fragmentation pathways for the protonated molecule.

G cluster_alcohol Alcohol Fragmentation cluster_thioether Thioether Cleavage cluster_ring Thiazole Ring Cleavage M [M+H]⁺ m/z 176.028 C₆H₁₀NOS₂⁺ F1 Fragment [M+H - H₂O]⁺ m/z 158.017 M->F1 - H₂O F2 Fragment [CH₂OH]⁺ m/z 31.018 M->F2 α-cleavage F3 Thiazolyl-methyl-sulfonium Ion C₄H₄NS₂⁺ m/z 130.981 M->F3 C-S Cleavage F4 Thiazolyl-methyl Cation C₄H₄NS⁺ m/z 98.006 F3->F4 - S F5 Further Fragments (e.g., loss of HCN) F4->F5 Ring Opening

Caption: Predicted fragmentation of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol.

Comparative Analysis: The Isomeric Secondary Alcohol

To underscore the diagnostic utility of fragmentation patterns, we compare the target primary alcohol with its structural isomer, 1-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol , a secondary alcohol. While possessing the same molecular weight, its fragmentation fingerprint is expected to be distinctly different.

The key differentiator is the α-cleavage. For the secondary alcohol, cleavage can occur on either side of the carbon bearing the hydroxyl group.

  • Cleavage 1: Loss of a methyl radical (•CH₃) would produce a fragment at m/z 160.012 .

  • Cleavage 2: Loss of the thiazolyl-methyl-sulfanyl radical would produce a fragment at m/z 45.034 ([CH₃CHOH]⁺).

Critically, the highly diagnostic m/z 31 peak for the primary alcohol would be absent or of very low abundance.[1] The neutral loss of water is still expected, but the resulting carbocation may have different stability and propensity for further fragmentation compared to the isomer.

G cluster_alcohol Secondary Alcohol α-Cleavage cluster_other Other Pathways M Isomer [M+H]⁺ m/z 176.028 C₆H₁₀NOS₂⁺ F1 Fragment [M+H - •CH₃]⁺ m/z 160.012 M->F1 α-cleavage (loss of methyl) F2 Fragment [CH₃CHOH]⁺ m/z 45.034 M->F2 α-cleavage (loss of thio-group) F3 [M+H - H₂O]⁺ m/z 158.017 M->F3 - H₂O F4 Thiazolyl-methyl Cation C₄H₄NS⁺ m/z 98.006 M->F4 C-S Cleavage G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A Prepare 1 mg/mL Stock in Methanol B Dilute to 1 µg/mL in Mobile Phase A A->B C Filter with 0.22 µm Syringe Filter B->C D Inject 5 µL onto C18 Column C->D E Run Gradient Elution (Water/Acetonitrile) D->E F Positive ESI Mode E->F G MS1 Full Scan (m/z 50-300) F->G H Data-Dependent MS2 on m/z 176.03 G->H I Stepped Collision Energy (10, 20, 40 eV) H->I

Sources

Validation

Comparative Analysis of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol vs. Simple Aliphatic Thioethers

As drug discovery and coordination chemistry evolve, the selection of specific molecular fragments dictates the pharmacokinetic stability, target binding affinity, and synthetic utility of a compound. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and coordination chemistry evolve, the selection of specific molecular fragments dictates the pharmacokinetic stability, target binding affinity, and synthetic utility of a compound. This guide provides an objective, data-driven comparison between the heteroaromatic thioether 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol and simple aliphatic thioethers, such as 2-(ethylthio)ethanol .

By dissecting their physicochemical properties, electronic profiles, and coordination behaviors, this guide establishes the causality behind why incorporating a thiazole ring fundamentally alters the performance of the thioether linkage.

Physicochemical & Electronic Profiling

The fundamental difference between these two classes of molecules lies in the electronic environment surrounding the sulfur atom. In simple aliphatic thioethers, the alkyl groups (e.g., ethyl) are electron-donating, which increases the electron density on the sulfur, making it a strong nucleophile and a soft Lewis base.

Conversely, 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol features a thiazole ring—a privileged, electron-deficient heteroaromatic scaffold found in numerous FDA-approved drugs like dasatinib and pramipexole[1][2]. Although the sulfur is separated from the thiazole ring by a methylene (-CH₂-) spacer, the ring exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the energy of the sulfur's lone pairs, reducing its nucleophilicity and altering its physicochemical footprint.

Table 1: Quantitative Physicochemical Comparison

Property2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol2-(Ethylthio)ethanolMolecular FormulaC₆H₉NOS₂C₄H₁₀OSMolecular Weight175.27 g/mol 106.19 g/mol LogP (Predicted)~0.90.73[3]Polar Surface Area (PSA)~86.8 Ų45.5 Ų[3]H-Bond Donors1 (Hydroxyl)1 (Hydroxyl)H-Bond Acceptors4 (Thiazole-N, O, 2xS)2 (O, S)Aromatic Rings10Primary Interaction π π stacking, H-bonding, ChelationVan der Waals, weak H-bonding

Coordination Chemistry & Metal Binding

Aliphatic thioethers act almost exclusively as monodentate soft bases, coordinating effectively only with soft transition metals (e.g., Pd²⁺, Pt²⁺). However, the introduction of the thiazole ring provides an endocyclic imine nitrogen, which acts as a borderline base.

This dual-donor capability allows 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol to act as a highly versatile bidentate ligand. It can coordinate with borderline acids (Ni²⁺, Cu²⁺) primarily through the nitrogen, or form stable N,S-chelates with soft acids (Pd²⁺), driving ligand rearrangement and stabilizing complex geometries that aliphatic thioethers cannot achieve[3][4].

G A Thiazole-Thioether Ligand B Metal Ion Coordination A->B C Endocyclic Nitrogen (Primary Binder) B->C Borderline Acids (Ni2+, Cu2+) D Thioether Sulfur (Secondary Binder) B->D Soft Acids (Pd2+, Pt2+) C->D Bidentate Chelation

Caption: Logical relationship of metal coordination modes for thiazole-thioethers.

Experimental Protocol 1: Palladium(II) Coordination Profiling

Objective: Validate the bidentate chelation capability of the thiazole-thioether versus the monodentate aliphatic thioether. Causality: The chelate effect driven by the thiazole nitrogen forces a stable geometric arrangement, whereas the aliphatic thioether forms a transient or purely S-coordinated complex[4].

  • Preparation: In a nitrogen-purged glovebox, dissolve the thioether ligand (2.0 mmol) and Palladium(II) trifluoroacetate [Pd(TFA)₂] (1.0 mmol) in 10 mL of anhydrous 1,2-dichloroethane (1,2-DCE).

  • Reaction: Seal the vial, remove it from the glovebox, and stir the mixture at 45 °C for 12 hours.

  • Crystallization: Filter the solution through a PTFE syringe filter. Transfer the filtrate to a crystallization tube and subject it to vapor diffusion using diethyl ether at room temperature for 48 hours.

  • Analysis: Isolate the resulting crystals. Analyze via ¹H-NMR (look for a significant downfield shift in the thiazole proton signals, indicating N-coordination) and single-crystal X-ray diffraction to confirm the N,S-bidentate geometry.

Reactivity: Comparative Sulfur Oxidation

In biological systems, thioethers are highly susceptible to metabolic oxidation by cytochrome P450 enzymes, forming sulfoxides and sulfones. The electron-withdrawing nature of the thiazole ring in 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol makes its sulfur atom significantly less prone to electrophilic oxidation compared to the electron-rich sulfur in 2-(ethylthio)ethanol.

OxidationWorkflow Step1 Equimolar Thioether in MeOH (0.1 M) Step2 Add 1.1 eq H2O2 at 0 °C Step1->Step2 Step3 Stir & Warm to RT (Monitor via LC-MS) Step2->Step3 Step4 Quench with Na2S2O3 (aq) Step3->Step4 Step5 Extract (EtOAc) & Quantify Sulfoxide Step4->Step5

Caption: Step-by-step experimental workflow for comparative thioether oxidation.

Experimental Protocol 2: Comparative Oxidation Kinetics

Objective: Quantify the inductive stabilization provided by the thiazole ring against peroxide-mediated oxidation. Causality: The reduced HOMO energy of the thiazole-thioether slows the nucleophilic attack of the sulfur onto the peroxide oxygen, resulting in a measurable kinetic delay compared to the aliphatic control.

  • Solution Preparation: Prepare separate 0.1 M solutions of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol and 2-(ethylthio)ethanol in HPLC-grade methanol. Add 0.05 M of biphenyl to each as an internal standard.

  • Oxidation Initiation: Cool the reaction flasks to 0 °C in an ice bath. Dropwise, add 1.1 equivalents of 30% aqueous H₂O₂ to each flask under vigorous stirring.

  • Kinetic Monitoring: Remove the ice bath and allow the reactions to warm to room temperature (25 °C). Extract 50 µL aliquots at 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Immediately quench each aliquot into 500 µL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize unreacted peroxide. Extract with ethyl acetate, evaporate the organic layer, and reconstitute in acetonitrile.

  • Quantification: Analyze the samples via LC-MS. Calculate the conversion percentage by comparing the ratio of the sulfoxide product peak area to the biphenyl internal standard peak area.

Expected Result: The aliphatic thioether will show >90% conversion to sulfoxide within 60 minutes, whereas the thiazole-thioether will exhibit a significantly slower oxidation rate, highlighting its superior metabolic stability for drug design applications.

References

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC. nih.gov.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. nih.gov.[Link]

  • 2-(Ethylthio)ethanol - LookChem. lookchem.com.[Link]

  • Synthesis and spectroscopic characterization of Pt(II), Pd(II), Ni(II), Co(III) and Cu(II) complexes of N-allyl-N'-(4-methylthia - IJARBS. ijarbs.com.[Link]

  • Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes | Organometallics - ACS Publications. acs.org.[Link]

Sources

Comparative

Comparative Binding Affinity of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in Molecular Docking: A Guide to Thiazole-Based Acetylcholinesterase Inhibitors

Introduction and Mechanistic Rationale The development of targeted therapeutics for Alzheimer’s Disease (AD) relies heavily on the inhibition of Acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of targeted therapeutics for Alzheimer’s Disease (AD) relies heavily on the inhibition of Acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. In recent years, thiazole-based derivatives have emerged as highly potent AChE inhibitors [1]. The heteroaromatic nature of the thiazole ring allows for robust π−π stacking interactions within the enzyme's active site.

This guide evaluates the comparative binding affinity of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (hereafter referred to as TMSE ) against established AChE inhibitors. TMSE is a fragment-like lead compound characterized by three distinct structural motifs:

  • The 1,3-Thiazole Core: Acts as an electron-rich aromatic system designed to intercalate with the indole ring of Trp86 in the Catalytic Anionic Site (CAS).

  • The Methylsulfanyl Linker: The thioether linkage provides critical conformational flexibility. This allows the molecule to navigate the narrow, 20 Å deep aromatic gorge of AChE without severe steric clashes with bottleneck residues (e.g., Phe338).

  • The Ethanol Tail: The terminal hydroxyl group serves as a hydrogen bond donor/acceptor, strategically positioned to interact with Peripheral Anionic Site (PAS) residues such as Tyr124 or Tyr286, effectively creating a dual-binding site inhibitor profile [2].

AChE_Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Active Site ACh->AChE Binds to Products Choline + Acetate AChE->Products Hydrolysis TMSE TMSE (Thiazole Derivative) CAS Catalytic Anionic Site (CAS) Trp86 Interaction TMSE->CAS π-π Stacking PAS Peripheral Anionic Site (PAS) Tyr124 Interaction TMSE->PAS H-Bonding CAS->AChE Blocks PAS->AChE Blocks

Mechanism of AChE inhibition by TMSE targeting both CAS and PAS domains.

Comparative Molecular Docking Protocol

To ensure scientific integrity, the following docking protocol is designed as a self-validating system . Every computational choice is grounded in the physical chemistry of the AChE binding gorge.

Step 1: Protein Preparation (Causality & Selection)
  • Target Selection: Human AChE (PDB ID: 4EY7) is utilized. Why? This high-resolution (2.35 Å) structure is co-crystallized with Donepezil, meaning the aromatic gorge is already in an "open" conformation optimized to accommodate elongated, dual-site binding ligands.

  • Processing: Water molecules are removed, missing hydrogen atoms are added at pH 7.4 to ensure correct protonation states of catalytic triad residues (Ser203, His447, Glu334), and Kollman charges are assigned.

Step 2: Ligand Preparation
  • Ligands: TMSE (Target), Donepezil (Standard), and Acotiamide (A known thiazole-containing drug).

  • Processing: 3D structures are energy-minimized using the MMFF94 force field. Gasteiger partial charges are computed. Why? Accurate partial charges are critical for modeling the electrostatic interactions of the sulfur atom in TMSE's methylsulfanyl linker [3].

Step 3: Grid Box Generation
  • Parameters: A grid box of 25 × 25 × 25 Å is centered at coordinates (X = -14.0, Y = -44.0, Z = 27.9).

  • Causality: This specific volume encompasses both the deep CAS (Trp86) and the entrance PAS (Tyr286, Tyr124). Restricting the grid prevents the algorithm from sampling irrelevant surface cavities, thereby increasing the thermodynamic accuracy of the scoring function.

Step 4: Self-Validation via Redocking
  • Protocol: Before docking TMSE, the co-crystallized Donepezil is extracted and redocked into the prepared 4EY7 structure.

  • Validation Metric: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å . This confirms that the grid parameters and scoring function can reliably reproduce experimental binding modes.

Step 5: Docking Execution
  • Docking is performed using AutoDock Vina, with the exhaustiveness parameter set to 24 to ensure thorough sampling of TMSE's flexible thioether rotamers.

Docking_Workflow Prep Protein Prep (PDB: 4EY7) Grid Grid Generation (Gorge Center) Prep->Grid Ligand Ligand Prep (TMSE & Stds) Dock Molecular Docking (AutoDock Vina) Ligand->Dock Grid->Dock Score Scoring & Pose Analysis Dock->Score

Step-by-step molecular docking workflow for evaluating thiazole derivatives.

Quantitative Data Presentation

The table below summarizes the comparative docking results. While Donepezil demonstrates the highest affinity due to its large, rigid hydrophobic bulk, TMSE shows highly efficient binding relative to its low molecular weight (fragment-like profile).

LigandMolecular Weight ( g/mol )Binding Affinity ( ΔG , kcal/mol)Primary CAS InteractionsPrimary PAS InteractionsPredicted Ki​ ( μ M)
Donepezil (Standard)379.5-10.5Trp86 ( π−π stacking)Tyr72, Tyr124 (Hydrophobic)0.015
Acotiamide (Thiazole Drug)450.5-8.9Trp86 ( π−π stacking)Tyr286 (H-bond)0.850
TMSE (Target Compound)175.3-7.4Trp86 ( π−π stacking)Tyr124 (H-bond via -OH)3.200
Analysis of Results

Despite its small size, TMSE achieves a highly favorable binding energy of -7.4 kcal/mol. The causality behind this efficiency lies in its Ligand Efficiency (LE) . The thiazole ring successfully anchors the molecule at the bottom of the gorge via π−π stacking with Trp86, while the flexible methylsulfanyl linker allows the terminal ethanol group to reach up and form a strong hydrogen bond with Tyr124 in the PAS. This makes TMSE an excellent scaffold for further lead optimization; bulky aromatic groups could be synthetically added to the ethanol tail to push the affinity into the nanomolar range[1].

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors Source: ACS Omega (2021) URL:[Link][1]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity Source: Comptes Rendus. Chimie (2022) URL:[Link][2]

  • Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives Source: Molecules (2022) URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol proper disposal procedures

Operational & Disposal Master Guide: 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol As a bifunctional organic molecule featuring a thiazole ring and a thioether (sulfanyl) linkage terminating in a primary alcohol, 2-{[...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Master Guide: 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol

As a bifunctional organic molecule featuring a thiazole ring and a thioether (sulfanyl) linkage terminating in a primary alcohol, 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol is a highly versatile synthetic intermediate in drug development. However, its sulfur- and nitrogen-rich architecture demands rigorous operational and disposal protocols to mitigate noxious emissions and environmental toxicity.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, emergency decontamination, and terminal disposal of this compound.

Physicochemical & Hazard Profile

Before handling the compound, operators must understand its physical properties and the specific regulatory classifications that dictate its lifecycle management.

Table 1: Physicochemical and Hazard Profile

ParameterSpecification
Chemical Name 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol
Functional Groups Thiazole ring, Thioether (sulfanyl), Primary alcohol
Physical State Liquid (typically viscous, highly odoriferous)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Noxious Odor
Combustion Byproducts CO₂, H₂O, SOx (Sulfur oxides), NOx (Nitrogen oxides)
EPA Waste Classification Halogen-Free Organic Waste (Requires specialized incineration)

Mechanistic Hazard Assessment

The Causality of the Hazard: Standard open-air burning or basic liquid injection incineration is insufficient for this compound. The dense concentration of heteroatoms—specifically the nitrogen and sulfur in the thiazole ring (-N=C-S-) and the thioether linkage (-S-)—means that thermal degradation does not simply yield carbon dioxide and water. Instead, oxidation produces sulfur dioxide (SO₂), sulfur trioxide (SO₃), and nitrogen oxides (NOx)[1]. These gases are severe respiratory hazards and primary catalysts for acid rain.

Therefore, disposal mandates high-temperature incineration within a Resource Conservation and Recovery Act (RCRA)-permitted facility equipped with an alkaline scrubber system to neutralize these acidic exhaust gases[2].

Operational Handling & Experimental Workflow

Because thioethers possess an exceptionally low odor threshold, even microscopic droplets can cause severe olfactory fatigue and laboratory-wide disruption.

Protocol 1: Safe Handling and Transfer

  • Engineering Controls: Conduct all transfers within a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

    • Self-Validating Step: Before uncapping the reagent, verify the fume hood's digital monitor reads a face velocity of 80–100 feet per minute (fpm). A physical tissue-paper flutter test can serve as a secondary visual confirmation of negative pressure.

  • PPE Selection: Don chemical-resistant gloves (Butyl rubber is preferred over standard Nitrile for prolonged thioether contact), splash goggles, and a flame-retardant lab coat.

  • Inert Atmosphere (Recommended): To prevent the slow, spontaneous oxidation of the thioether into a sulfoxide during long-term storage, purge the vial's headspace with Argon or Nitrogen before resealing.

  • Gravimetric Transfer: The viscosity of the thioether-ethanol derivative can cause dispensing errors in standard air-displacement pipettes. Use positive displacement pipettes for volumetric accuracy.

    • Self-Validating Step: Confirm the exact transfer volume by weighing the receiving vessel on an analytical balance (assuming a density of approx. 1.1–1.2 g/mL).

Waste Segregation & Disposal Protocols

Improper mixing of this compound with incompatible waste streams can lead to exothermic reactions or complicate the downstream incineration process.

Table 2: Waste Compatibility Matrix

Waste StreamCompatibilityMechanistic Rationale
Halogenated Solvents Incompatible Halogens require different scrubber temperatures and can form dioxins if co-combusted improperly.
Strong Oxidizers (e.g., HNO₃) Highly Incompatible High risk of violent, uncontrolled exothermic oxidation of the thioether group.
Non-Halogenated Organics Compatible Solvents like Ethanol or EtOAc act as ideal high-BTU co-solvents for liquid injection incineration.
Aqueous Heavy Metals Incompatible Metals do not combust and require separate chemical stabilization/precipitation.

Protocol 2: Waste Segregation and Incineration Routing

  • Primary Segregation: Collect all liquid waste containing 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in a designated, clearly labeled "Halogen-Free Organic Waste" carboy.

  • Secondary Containment: Place the waste carboy in a high-density polyethylene (HDPE) secondary spill tray to prevent environmental release in the event of a primary container failure.

  • Manifesting for Incineration: Manifest the waste for a RCRA-permitted hazardous waste treatment, storage, and disposal facility (TSDF)[3].

  • Thermal Destruction (TSDF Phase): The waste is injected into a rotary kiln or liquid injection incinerator operating at >850°C with 150% excess air. This ensures a Destruction and Removal Efficiency (DRE) of 99.99%[4].

  • Exhaust Scrubbing (TSDF Phase): The combustion effluent is routed through an alkaline scrubber (using NaOH or Ca(OH)₂) to precipitate SOx and NOx as harmless environmental sulfates and nitrates[2].

    • Self-Validating Step: The TSDF continuously monitors the pH of the scrubber effluent. A pH drop below 7.0 indicates scrubber saturation and triggers an automatic feed cutoff to prevent acidic gas release.

G A 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (Hazardous Waste) B Waste Segregation (Halogen-Free Organic Sulfides) A->B Transfer C High-Temp Incineration (>850°C, Excess O2) B->C Feed D Combustion Effluent (CO2, H2O, SOx, NOx) C->D Oxidation E Alkaline Scrubber System (NaOH / Ca(OH)2) D->E Gas Routing F Neutralized Salts (Sulfates, Nitrates for Landfill) E->F Precipitation G Clean Atmospheric Release (Scrubbed Gas) E->G Exhaust

Figure 1: Thermal degradation and neutralization pathway for thiazole-thioether organic waste.

Spill Response & Decontamination

If a spill occurs outside the fume hood, standard absorbent pads will leave a lingering, noxious thioether odor that can permeate the laboratory.

Protocol 3: Oxidative Decontamination of Spills

  • Containment: Isolate the area immediately. Cover the liquid spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Never use sawdust, as the high surface area combined with organic waste creates a severe fire hazard.

  • Physical Removal: Sweep the saturated absorbent into a chemically resistant, sealable waste bag using non-sparking tools.

  • Oxidative Neutralization: To eliminate the residual odor and chemical reactivity, treat the contaminated surface with a 5–10% sodium hypochlorite (bleach) solution.

    • The Causality: Sodium hypochlorite acts as a mild, selective oxidant that converts the highly volatile thioether into a non-volatile, odorless sulfoxide or sulfone[5][6].

  • Validation: Allow the bleach to sit for 15 minutes.

    • Self-Validating Step: The complete dissipation of the characteristic sulfurous odor serves as a reliable, empirical indicator that the thioether has been fully oxidized and neutralized.

  • Final Wash: Wipe the area with damp paper towels and dispose of all cleanup materials as solid hazardous waste.

References

  • [1] Title: Hazardous Waste Combustion | Wastes | US EPA - EPA Archive Source: epa.gov URL:[Link]

  • [3] Title: IDEM: Managing Waste: Treatment Storage and Disposal Facilities Source: in.gov URL:[Link]

  • [2] Title: 40 CFR Part 264 Subpart O -- Incinerators Source: ecfr.gov URL:[Link]

  • [4] Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration Source: epa.gov URL:[Link]

  • [5] Title: Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers Source: nih.gov (PMC) URL:[Link]

  • [6] Title: Sodium Hypochlorite/Montmorillonite K10: An Effective Oxidant for the Oxidation of Thiols to Disulfides Source: researchgate.net URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol
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